molecular formula C6H7IN2O2 B495042 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid CAS No. 956734-82-0

1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid

Cat. No.: B495042
CAS No.: 956734-82-0
M. Wt: 266.04g/mol
InChI Key: OEGQAYXGCKBULW-UHFFFAOYSA-N
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Description

1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H7IN2O2 and its molecular weight is 266.04g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethyl-4-iodopyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGQAYXGCKBULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: The Structural Imperative in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectra of 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid

In the intricate landscape of medicinal chemistry and drug development, the unambiguous determination of molecular structure is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds like this compound, which serve as versatile scaffolds in the synthesis of potential therapeutic agents, a thorough structural characterization is not merely a procedural step but a scientific imperative.[1] The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its diverse biological activities.[1] The strategic placement of an ethyl group, a reactive iodo-substituent, and a carboxylic acid moiety creates a molecule primed for further chemical modification, making a comprehensive understanding of its structure paramount.

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of this compound. Moving beyond a simple presentation of data, we will dissect the underlying principles that govern the spectral appearance of this molecule. We will explore the causality behind experimental choices, predict the ¹H and ¹³C NMR spectra based on established chemical shift theory and data from analogous structures, and outline the advanced 2D NMR techniques required for unequivocal signal assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust and predictive understanding of NMR spectroscopy as a tool for structural elucidation.

Foundational Principles: Predicting the NMR Landscape

Nuclear Magnetic Resonance spectroscopy provides unparalleled insight into the electronic environment of each atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the degree of magnetic shielding around a nucleus, which is directly influenced by neighboring atoms and functional groups.[2][3] Protons (¹H) and carbons (¹³C) in different chemical environments will resonate at different frequencies, giving rise to a unique spectral fingerprint.

For this compound, the key structural features influencing the NMR spectra are:

  • The Pyrazole Ring: An aromatic heterocycle with distinct electronic properties.

  • The N-Ethyl Group: An alkyl substituent whose protons and carbons will exhibit characteristic shifts and coupling patterns.

  • The Iodo Substituent: A heavy halogen at the C4 position that strongly influences the chemical shift of the carbon it is attached to through the heavy-atom effect.

  • The Carboxylic Acid Group: An electron-withdrawing group that significantly deshields adjacent nuclei and introduces an exchangeable acidic proton.

The following sections will leverage these foundational principles to construct a detailed, predicted spectral analysis.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum is anticipated to display four distinct signals, corresponding to the four unique proton environments in the molecule. The analysis is best performed in a solvent like DMSO-d₆, which allows for the observation of the acidic carboxylic acid proton due to its ability to form hydrogen bonds and slow down the exchange rate.

Expected Proton Signals and Assignments:
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-COOH ~13.0 (broad)Singlet1HThe acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[4][5]
H3 (Pyrazole) ~7.5 - 8.0Singlet1HThis is the sole proton on the pyrazole ring. Its chemical shift is in the aromatic region, influenced by the ring current and the adjacent nitrogen atoms. It appears as a singlet as it has no adjacent protons.[6]
-CH₂- (Ethyl) ~4.3 - 4.5Quartet2HThese protons are deshielded by the adjacent electronegative nitrogen atom of the pyrazole ring. The signal is split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4).[7][8]
-CH₃ (Ethyl) ~1.3 - 1.5Triplet3HThese protons are in a typical alkyl environment. The signal is split into a triplet by the two neighboring protons of the methylene group (n+1 = 2+1 = 3).[7][8]

Predicted ¹³C NMR Spectrum: Deconstructing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic effects of the substituents.

Expected Carbon Signals and Assignments:
Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxyl) ~160 - 165The carbonyl carbon of a carboxylic acid is significantly deshielded and appears at a very low field.[9]
C5 (Pyrazole) ~140 - 145This carbon is attached to the electron-withdrawing carboxylic acid group and is part of the heterocyclic ring, placing it downfield.[10][11]
C3 (pyrazole) ~135 - 140This pyrazole carbon is adjacent to two nitrogen atoms, resulting in a downfield chemical shift.[10][11]
C4 (Pyrazole) ~75 - 85The direct attachment of the heavy iodine atom causes a significant upfield shift (shielding) due to the "heavy-atom effect." This is a highly characteristic signal for iodo-substituted carbons.
-CH₂- (Ethyl) ~45 - 50This carbon is directly bonded to a nitrogen atom, causing a notable downfield shift compared to a standard alkane.
-CH₃ (Ethyl) ~14 - 16This terminal methyl carbon appears in the typical upfield alkyl region.

Experimental Protocol for NMR Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. This workflow represents a self-validating system for the analysis of this compound.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable carboxylic acid proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • Tune and match the probe for both ¹H and ¹³C frequencies.[12]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Ensure an adequate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire HSQC and HMBC spectra.[12][13] Set the HMBC experiment to detect long-range couplings of approximately 8-10 Hz.[12]

Workflow Diagram for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh 10-15 mg of Compound dissolve 2. Dissolve in 0.6 mL DMSO-d6 with TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer lock 4. Lock, Tune, and Shim transfer->lock h1 5. Acquire 1D ¹H Spectrum lock->h1 c13 6. Acquire 1D ¹³C Spectrum h1->c13 d2 7. Acquire 2D Spectra (HSQC/HMBC) c13->d2 process 8. Fourier Transform & Phase Correction d2->process integrate 9. Integrate ¹H Signals process->integrate assign 10. Assign Signals using 1D & 2D Data integrate->assign report 11. Generate Final Report assign->report

Caption: Experimental workflow for NMR analysis.

Unambiguous Assignments with 2D NMR Spectroscopy

While 1D spectra provide foundational data, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for confirming the intricate connectivity of the molecule.[12][13]

  • HSQC: This experiment would correlate each proton signal directly to the carbon to which it is attached. It would definitively link the ¹H quartet at ~4.4 ppm to the ¹³C signal at ~47 ppm (-CH₂-) and the ¹H triplet at ~1.4 ppm to the ¹³C signal at ~15 ppm (-CH₃-).

  • HMBC: This is the most powerful tool for mapping the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds apart.

Key Expected HMBC Correlations:

The diagram below illustrates the critical long-range correlations that would provide definitive structural proof.

Caption: Predicted ²J (2-bond) and ³J (3-bond) HMBC correlations.

  • A correlation from the methylene protons (-CH₂- ) to carbon C3 would confirm the point of attachment of the ethyl group.

  • Correlations from the pyrazole proton (H3 ) to carbons C5 and C4 would firmly place this proton.

  • Crucially, a three-bond correlation from H3 to the carboxylic acid carbon (C=O ) would confirm the regiochemistry of the substituents on the pyrazole ring.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic application of NMR spectroscopy. By combining predictive analysis based on fundamental principles with a robust experimental protocol, researchers can confidently determine its structure. The predicted ¹H and ¹³C NMR spectra reveal a unique fingerprint characterized by a significantly shielded C4 carbon due to the iodo substituent and distinct signals for the N-ethyl and carboxylic acid groups. For absolute certainty, 2D NMR experiments, particularly HMBC, are essential to confirm the connectivity and regiochemistry. This comprehensive approach not only validates the identity of the target molecule but also provides the foundational data necessary for its advancement in drug discovery and development pipelines.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • Alam, M. A., & Lee, D. U. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 21(10), 1289. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. In Combination of 1H and 13C NMR Spectroscopy. Springer.
  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. ResearchGate. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole. ResearchGate. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Royal Society of Chemistry. [Link]

  • Brown, W. P. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis. Doc Brown's Chemistry. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]

Sources

1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid: From Synthesis to Supramolecular Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination and analysis of the crystal structure of this compound. The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is paramount for elucidating structure-activity relationships (SAR), predicting physicochemical properties, and ensuring the solid-state stability of active pharmaceutical ingredients (APIs).

This document will navigate through the synthesis and crystallization of the title compound, the principles and methodology of single-crystal X-ray diffraction (SCXRD), and a detailed analysis of the molecular and supramolecular features that govern its crystal packing. The insights derived from this structural analysis are crucial for rational drug design and development.[3][4]

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments. The proposed synthetic route and crystallization protocols are based on established methodologies for pyrazole derivatives.[5]

Proposed Synthesis of this compound

A plausible synthetic route involves the initial construction of the ethyl-pyrazole-carboxylate core, followed by iodination and subsequent hydrolysis of the ester.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

    • To a solution of ethyl 2-formyl-3-oxobutanoate in ethanol, add ethylhydrazine oxalate portion-wise at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

  • Step 2: Iodination of the Pyrazole Ring.

    • Dissolve the product from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add N-iodosuccinimide (NIS) to the solution and stir the reaction at 60-70 °C for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase and purify the residue by column chromatography to obtain ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate.

  • Step 3: Hydrolysis to this compound.

    • Dissolve the iodinated ester in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the ester is completely consumed (monitored by TLC).

    • Acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.

Crystallization

The growth of high-quality single crystals is often the most challenging step. Slow evaporation is a common and effective technique.

Experimental Protocol: Crystallization by Slow Evaporation

  • Dissolve a small amount of the purified this compound in a minimal amount of a suitable solvent system (e.g., a mixture of ethanol and water, or acetone and hexane) in a clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

  • Monitor the vial for the formation of well-defined single crystals.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[3][6][7]

Workflow for SCXRD Analysis

SCXRD_Workflow cluster_exp Experimental cluster_analysis Computational Analysis Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Suitable Crystal Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Structure_Validation Structure Validation & Analysis Structure_Refinement->Structure_Validation Final Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Methodology

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[3]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to achieve the best possible fit between the observed and calculated diffraction data.[8]

Part 3: In-depth Analysis of the Crystal Structure

While an experimental structure for the title compound is not publicly available, we can predict its key structural features based on known structures of similar pyrazole carboxylic acids.[8][9]

Molecular Geometry

The analysis of bond lengths and angles provides insights into the electronic distribution within the molecule.

Table 1: Predicted Molecular Geometry Parameters

ParameterPredicted ValueRationale
C=O bond length~1.20 ÅTypical double bond character of a carboxylic acid.
C-O bond length~1.31 ÅPartial double bond character due to resonance.
C-I bond length~2.10 ÅStandard carbon-iodine single bond length.
Pyrazole ring bonds1.34 - 1.38 ÅAromatic character of the pyrazole ring.
Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions, which are crucial for the stability of the crystal lattice.

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. This is a very common and stable supramolecular synthon in carboxylic acid crystal structures.[10][11]

Halogen Bonding: The iodine atom on the pyrazole ring can act as a halogen bond donor, forming interactions with electronegative atoms such as the nitrogen of a neighboring pyrazole ring (C-I···N) or the oxygen of a carbonyl group (C-I···O). These interactions can play a significant role in directing the overall crystal packing.

π-π Stacking: The aromatic pyrazole rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

Visualization of Predicted Supramolecular Synthons

Supramolecular_Interactions cluster_dimer Carboxylic Acid Dimer cluster_halogen Halogen Bonding Mol1_COOH R-C(=O)O-H Mol2_COOH H-O(C=O)-R Mol1_COOH->Mol2_COOH O-H···O Mol3_I R'-C-I Mol4_N :N-R'' Mol3_I->Mol4_N C-I···N

Caption: Predicted primary intermolecular interactions.

Part 4: Implications for Drug Development

A detailed understanding of the crystal structure of an API is not merely an academic exercise; it has profound implications for drug development.

  • Structure-Activity Relationship (SAR): The precise conformation of the molecule in the solid state can provide insights into its binding mode with a biological target. The nature and directionality of intermolecular interactions observed in the crystal can inform the design of new analogues with improved binding affinity.[1]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) is a critical consideration in pharmaceutical development, as different polymorphs can have different solubilities, stabilities, and bioavailability. Crystal structure analysis is the definitive method for identifying and characterizing polymorphs.[10]

  • Physicochemical Properties: The strength and nature of the intermolecular interactions within the crystal lattice directly influence properties such as melting point, solubility, and dissolution rate. For instance, a strongly hydrogen-bonded network might lead to lower solubility.

Conclusion

This technical guide has outlined a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of this compound. By employing single-crystal X-ray diffraction, researchers can gain invaluable insights into the molecular geometry and the intricate network of intermolecular interactions that govern the solid-state architecture of this pharmaceutically relevant scaffold. This knowledge is fundamental for the rational design of new chemical entities, the optimization of drug candidates, and the control of solid-state properties, ultimately accelerating the drug discovery and development process.

References

  • Madalambika, T.N., Lohith, T.N., Neetha S., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 143497.
  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. [Link]

  • Wen, K., Dai, H., Mao, Y., Zhou, Z., & Huang, Z. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online. [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (n.d.). PMC - NIH. [Link]

  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. (2024). [Link]

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.). [Link]

  • Supramolecular Synthons and Hydrates in Stabilization of Multicomponent Crystals of Nicotinamide and Isonicotinamide with N-Containing Aromatic Dicarboxylic Acids. (n.d.). ACS Publications. [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). [Link]

  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. [Link]

  • ResearchGate. (2025). Using Bridging Ligands to Regulate Pyrazole Carboxylic Acid Coordination Polymers: Investigating Crystal Structure and Electrochemiluminescence Properties. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. (n.d.). [Link]

  • CCDC. (n.d.). Access Structures. [Link]

  • Iowa Research Online. (2022). CCDC 2130588: Experimental Crystal Structure Determination. [Link]

  • PubChem. (n.d.). 1-ethyl-4-iodo-3-phenyl-1H-pyrazole-5-carboxylic acid. [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • PMC - NIH. (n.d.). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

Sources

solubility of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic Acid in Organic Solvents

Introduction

This compound is a halogenated heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and agrochemical development. Pyrazole derivatives are known to exhibit a wide range of biological activities, and their utility as intermediates in organic synthesis is well-established.[1][2] The solubility of any active pharmaceutical ingredient (API) or synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of development, from reaction kinetics in synthesis to bioavailability in formulation.[3]

This technical guide provides a comprehensive analysis of the solubility profile of this compound in common organic solvents. We will explore the theoretical principles governing its solubility, present a validated experimental protocol for its determination, and offer predictive insights into its behavior in different solvent classes. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's properties to facilitate its application in their work.

Physicochemical Profile and Structural Analysis

To understand the solubility of this compound, we must first analyze its molecular structure.

  • Molecular Formula: C₈H₉IN₂O₂

  • Molecular Weight: 296.08 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence is a primary driver of solubility in polar solvents.

    • Pyrazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms. The nitrogen atoms are potential hydrogen bond acceptors, contributing to the molecule's polarity.

    • Iodo Group (-I): A large, polarizable halogen atom that increases the molecular weight and contributes to van der Waals forces. While C-I bonds can be polar, the overall effect on solubility in polar solvents can be complex and is often outweighed by the increase in molecular size.

    • Ethyl Group (-CH₂CH₃): A non-polar, lipophilic alkyl chain that enhances solubility in less polar or non-polar organic solvents.

The molecule thus presents a dualistic nature: the carboxylic acid and pyrazole ring favor interaction with polar solvents, while the ethyl and iodo groups enhance lipophilicity. This balance dictates its solubility across the solvent spectrum.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means a solute will dissolve best in a solvent that shares similar intermolecular forces.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding as both donors and acceptors. Due to the prominent carboxylic acid group, this compound is expected to exhibit high solubility in these solvents through strong hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors but not donors. They will effectively solvate the carboxylic acid and pyrazole moieties, leading to significant solubility. Analogous compounds like 1-Methyl-1H-pyrazole-4-carboxylic acid are known to be soluble in dimethyl sulfoxide (DMSO) and methanol.[1][4]

  • Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents have a lower dielectric constant. The ethyl group and the overall molecular structure may allow for some solubility, but it is expected to be lower than in highly polar solvents.

  • Non-polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. The highly polar carboxylic acid group makes strong, favorable interactions with these solvents unlikely. Therefore, the compound is predicted to have very low or negligible solubility in non-polar solvents.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The shake-flask method is widely regarded as the 'gold standard' for determining thermodynamic solubility due to its reliability, especially for compounds with low solubility.[5][6]

Protocol: Saturated Shake-Flask Method

This protocol describes the steps to determine the equilibrium solubility of the target compound at a specified temperature (e.g., 25 °C).

  • Preparation:

    • Select a range of organic solvents of interest (e.g., methanol, acetonitrile, ethyl acetate, etc.).

    • Accurately weigh an amount of this compound that is known to be in excess of its expected solubility. This ensures that a saturated solution in equilibrium with the solid phase is achieved.[5]

    • Dispense the excess solid into individual glass vials, one for each solvent.

  • Equilibration:

    • Add a precise volume of the chosen solvent to each vial containing the solid compound.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the suspensions for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical.[7] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, remove the vials and allow any undissolved solid to settle.

    • Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

      • Centrifugation: Pellet the solid at the bottom of the vial.

      • Filtration: Use a chemically inert syringe filter (e.g., PTFE) to separate the liquid phase. Caution must be exercised to avoid potential adsorption of the solute onto the filter material, which can be a source of error for sparingly soluble compounds.[5]

  • Quantification:

    • Accurately dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase or solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3]

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

    • The final solubility is typically reported in units of mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solute prep2 Add solvent to vial prep1->prep2 equil Agitate at constant T (24-48 hours) prep2->equil sep Centrifuge or Filter (0.22 µm PTFE) equil->sep quant1 Dilute supernatant sep->quant1 quant2 Analyze via HPLC-UV quant1->quant2 quant3 Calculate Concentration quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicted Solubility Data Summary

While direct experimental data for this compound is not widely published, we can project its solubility based on the theoretical principles discussed. The following table provides a qualitative prediction of its solubility in a range of common organic solvents.

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticHighStrong hydrogen bonding with the carboxylic acid group.
Ethanol Polar ProticHighStrong hydrogen bonding with the carboxylic acid group.
Dimethyl Sulfoxide (DMSO) Polar AproticHighStrong dipole-dipole interactions and H-bond acceptance.[4]
N,N-Dimethylformamide (DMF) Polar AproticHighStrong dipole-dipole interactions and H-bond acceptance.
Acetonitrile Polar AproticMediumPolar interactions are favorable, but less effective at H-bond acceptance than DMSO/DMF.
Ethyl Acetate Moderately PolarLow to MediumLimited polarity and H-bonding capability; some interaction with the ethyl group.
Dichloromethane (DCM) Moderately PolarLowWeaker interactions; primarily dipole-dipole.
Toluene Non-polarSparingly SolubleDominated by weak van der Waals forces; unfavorable for the polar groups.
Hexane Non-polarSparingly SolubleDominated by weak van der Waals forces; unfavorable for the polar groups.

Conclusion

The solubility of this compound is dictated by the interplay of its polar carboxylic acid and pyrazole functions with its non-polar ethyl and iodo substituents. It is predicted to be highly soluble in polar protic and aprotic solvents (e.g., alcohols, DMSO, DMF) and sparingly soluble in non-polar hydrocarbon solvents. For drug development and synthetic chemistry applications, this profile suggests that polar solvents are ideal for creating stock solutions and for use in purification processes like recrystallization or chromatography. The standardized shake-flask method remains the most reliable approach for obtaining precise quantitative data, which is indispensable for building robust and reproducible processes.

References

  • Cas 5952-92-1, 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem. (n.d.). Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. SciSpace. Retrieved from [Link]

  • Vemula, V. R., & Lagishetty, V. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

  • Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Büttner, F. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved from [Link]

  • Solubility of 1H-pyrazole (C3H4N2). (n.d.). Solubility of Things. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1] At its core, the reaction forges a new single bond between an organoboron species (like a boronic acid or ester) and an organohalide.[3]

This guide focuses on a substrate of significant interest in drug discovery: 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid . The pyrazole moiety is a privileged scaffold, appearing in a multitude of FDA-approved drugs due to its diverse biological activities and favorable physicochemical properties.[4][5][6] Functionalizing the C4 position of the pyrazole ring is a common strategy for modulating a compound's pharmacological profile.

However, this specific substrate presents unique challenges that require careful consideration. As a heteroaryl iodide, it is generally reactive, but the presence of the adjacent carboxylic acid group can complicate the reaction.[7] The acidic proton can interfere with the base, and the resulting carboxylate may coordinate with the palladium catalyst, potentially inhibiting its activity.[8][9] This document provides a detailed examination of the reaction mechanism, robust experimental protocols, and critical troubleshooting advice to successfully navigate these challenges.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex. The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][10][11]

Suzuki_Mechanism Figure 1: The Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide R¹-Pd(II)L₂-X (Organopalladium Complex) OxAdd->PdII_Halide Insertion Transmetal Transmetalation PdII_Halide->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (Organohalide) R1X->OxAdd R2BY2 R²-B(OR)₃⁻ (Activated Boronate) R2BY2->Transmetal Base Base (e.g., OH⁻) BoronicAcid R²-B(OH)₂ BoronicAcid->R2BY2 Activation

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition : The cycle begins with the active 14-electron Pd(0) complex inserting itself into the carbon-iodine bond of the pyrazole, forming a square-planar Pd(II) intermediate.[11] This is often the rate-determining step, especially for less reactive halides like chlorides.

  • Transmetalation : This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. For this to occur, the organoboron compound must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which then readily exchanges its organic moiety for the halide on the palladium complex.[1][12]

  • Reductive Elimination : In the final step, the two organic fragments (R¹ and R²) on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[3][11]

Core Components: A Deeper Dive

The success of the reaction is critically dependent on the judicious selection of four key components:

  • Palladium Source (Pre-catalyst) : While the active catalyst is Pd(0), air-stable Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or complexes like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are commonly used. These are reduced in situ to the active Pd(0) species. For challenging substrates, pre-formed Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also employed.[10][11]

  • Ligand : Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[1]

    • Triphenylphosphine (PPh₃) : A classic, versatile ligand suitable for many applications.

    • Buchwald Ligands (e.g., SPhos, XPhos) : Bulky, electron-rich biaryl phosphine ligands that are highly effective for coupling challenging substrates, including heteroaryl halides, and can often facilitate reactions at lower temperatures.[13][14]

    • N-Heterocyclic Carbenes (NHCs) : A robust class of ligands that form very stable complexes with palladium, often showing high activity for coupling unreactive chlorides.[15]

  • Base : The base plays multiple roles. Its primary function is to activate the boronic acid for transmetalation.[12] It also participates in the formation of palladium-hydroxo or -alkoxo species that are key intermediates in the transmetalation step.[1] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

  • Solvent : The solvent system must solubilize the reagents to varying degrees. Biphasic systems are common, often consisting of an organic solvent (like 1,4-dioxane, toluene, or THF) and water. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[2][16]

Experimental Workflow and Protocols

A systematic approach is essential for a successful coupling reaction. The following workflow outlines the key stages from setup to product isolation.

Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Assemble & Dry Glassware B 2. Weigh Reagents (Pyrazole, Boronic Acid, Base) A->B C 3. Add to Reaction Vessel B->C D 4. Add Catalyst & Ligand C->D E 5. Add Solvent(s) D->E F 6. Degas Mixture (e.g., Ar sparging) E->F G 7. Heat to Temperature F->G H 8. Monitor by TLC/LC-MS G->H I 9. Cool & Quench H->I J 10. Aqueous Extraction I->J K 11. Dry Organic Layer J->K L 12. Concentrate K->L M 13. Purify (Column Chromatography) L->M

Caption: A standard workflow for setting up and performing the Suzuki coupling reaction.

Protocol 1: General Conditions for Suzuki Coupling

This protocol provides a robust starting point for coupling this compound with a typical arylboronic acid (e.g., 4-methoxyphenylboronic acid).

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard reaction glassware (e.g., Schlenk tube or sealed vial)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium acetate and SPhos ligand.

  • Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Using a syringe, add anhydrous 1,4-dioxane followed by degassed water to create a 4:1 or 5:1 solvent mixture. The total solvent volume should be sufficient to make a ~0.1 M solution with respect to the pyrazole starting material.

  • Place the sealed reaction vessel in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously. Monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting pyrazole is consumed (typically 2-18 hours).[17]

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. The aqueous layer will be basic; carefully acidify with 1M HCl until pH ~3-4 to protonate the carboxylic acid product, ensuring it partitions into the organic layer.

  • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[18][19]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add the pyrazole, arylboronic acid, cesium carbonate, and Pd(PPh₃)₄ catalyst.[19]

  • Add DME and water (e.g., in a 3:1 ratio).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor. Irradiate at a constant temperature of 120-140 °C for 10-30 minutes.

  • After the reaction, allow the vial to cool to room temperature before carefully opening it.

  • Proceed with the aqueous workup and purification as described in Protocol 1 (steps 7-11).

Data Presentation: Representative Reaction Conditions

The optimal conditions can vary based on the coupling partners. The table below summarizes starting points for different scenarios.

Entry Boronic Acid Partner Catalyst System (mol%) Base (equiv) Solvent (v/v) Temp (°C) Notes
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3.0)Dioxane/H₂O (4:1)100Standard, reliable conditions for simple aryl partners.
23-Pyridylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3.0)DME/H₂O (4:1)90Heteroaryl boronic acids often benefit from stronger bases and specific catalysts.[20]
3Sterically hindered boronic acidPd₂(dba)₃ (2) / XPhos (4)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)110Bulky ligands are essential for coupling hindered substrates.[13]
4Electron-deficient boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O (4:1)80Electron-poor partners can be challenging; robust catalyst systems are recommended.

Troubleshooting and Key Considerations

Coupling this compound requires attention to details beyond a standard Suzuki protocol.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inhibition: The carboxylic acid may be coordinating to the palladium center.[8][9]2. Insufficient Base: The acidic proton consumes the base needed for the catalytic cycle.3. Inactive Catalyst: The chosen catalyst/ligand system is not robust enough for this substrate.1. Use a Stronger Base/Excess: Switch to K₃PO₄ or Cs₂CO₃ and use at least 3 equivalents.2. Change Ligand: Employ bulky, electron-rich Buchwald ligands (SPhos, XPhos) which are less susceptible to inhibition.[14]3. Protect the Acid: Temporarily convert the carboxylic acid to an ester (e.g., methyl or ethyl ester), perform the coupling, and then hydrolyze the ester back to the acid.
Protodeboronation 1. Unstable Boronic Acid: Some boronic acids (especially heteroaromatic ones) are prone to C-B bond cleavage.[21]2. Excess Water/High Temp: These conditions can accelerate the side reaction.1. Use Boronic Ester: Pinacol (Bpin) esters are often more stable than the corresponding boronic acids.[22]2. Minimize Reaction Time: Use microwave heating or monitor carefully and stop the reaction upon completion.3. Use a Milder Base: In some cases, a weaker base like potassium fluoride (KF) can suppress this pathway.
Homocoupling of Boronic Acid 1. Oxygen in the System: O₂ can promote the oxidative dimerization of the boronic acid.1. Rigorous Degassing: Ensure the solvent and reaction headspace are thoroughly purged with an inert gas before heating. Maintain a positive pressure of argon or nitrogen.
Catalyst Decomposition 1. High Temperature: The catalyst may not be stable at the reaction temperature.2. Impurities: Reagent or solvent impurities can poison the catalyst.1. Lower Temperature: If possible, lower the reaction temperature.2. Use a More Stable Catalyst: NHC-palladium complexes or certain palladacycles can offer greater thermal stability.[11]3. Purify Reagents: Ensure high purity of all starting materials and use anhydrous, degassed solvents.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for generating structurally diverse molecules relevant to pharmaceutical research. Success hinges on a rational approach that acknowledges the specific challenges posed by the substrate's functional groups. By selecting robust catalyst systems, such as those employing Buchwald-type ligands, and carefully controlling the base and solvent conditions, researchers can overcome potential pitfalls like catalyst inhibition and achieve high yields of the desired coupled products. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for the efficient and reliable application of this essential transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Wikipedia. Suzuki reaction.
  • Al-Masum, M., & El-Mekki, A. (2014). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
  • Organic Chemistry Portal. Suzuki Coupling.
  • TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • ACS Publications. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development.
  • MDPI. Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters.
  • NIH. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
  • Benchchem. Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • Benchchem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Benchchem.
  • Reddit. Do carboxylic acids interfere with Suzukis?
  • NIH.
  • NIH.

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Application Notes & Protocols: Strategic Use of 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic Acid in the Synthesis of Novel JAK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the application of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid as a pivotal intermediate in the synthesis of potent and selective Janus Kinase (JAK) inhibitors. The strategic placement of the iodo and carboxylic acid functionalities on the ethyl-pyrazole scaffold offers a versatile platform for molecular elaboration, enabling the generation of novel drug candidates targeting the JAK-STAT signaling pathway.

Introduction: The Pyrazole Scaffold in JAK Inhibition

The Janus Kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT pathway is implicated in a multitude of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[2] Consequently, the development of small molecule JAK inhibitors has emerged as a major focus in modern drug discovery.[3]

The pyrazole ring is a privileged scaffold in medicinal chemistry and is a key structural component in several approved and clinical-stage JAK inhibitors, such as Ruxolitinib.[1][4] The pyrazole moiety often serves as a crucial hinge-binding motif, interacting with key amino acid residues in the ATP-binding site of the JAK kinase domain.[2] The N-alkylation of the pyrazole can influence selectivity and potency, while substitution at other positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

The subject of this guide, This compound , is a strategically designed building block for the synthesis of next-generation JAK inhibitors. The 4-iodo group serves as a versatile handle for the introduction of various aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, while the 5-carboxylic acid functionality provides a convenient point for amide bond formation, allowing for the exploration of diverse chemical space.

The JAK-STAT Signaling Pathway: Mechanism of Action

The JAK-STAT signaling cascade is a rapid signal transduction pathway from the cell membrane to the nucleus. The process is initiated by the binding of a cytokine to its cognate receptor, leading to receptor dimerization and the activation of receptor-associated JAKs.[5] The activated JAKs then phosphorylate each other and the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.[5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Pyrazole-based) Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene

Figure 1: The JAK-STAT Signaling Pathway and the site of action for pyrazole-based JAK inhibitors.

Synthetic Strategy: A Two-Step Approach to Novel JAK Inhibitors

The synthesis of a novel JAK inhibitor from This compound can be efficiently achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling followed by an amide bond formation. This strategy allows for the modular assembly of the final compound, facilitating the generation of a library of analogs for structure-activity relationship (SAR) studies.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds.[7] In this step, the 4-iodo position of the pyrazole core is coupled with a suitable boronic acid or ester derivative of a key pharmacophore, such as the pyrrolo[2,3-d]pyrimidine scaffold found in many JAK inhibitors.[8][9][10]

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Pyrazole 1-Ethyl-4-iodo-1H-pyrazole- 5-carboxylic acid CoupledProduct Coupled Pyrazole-Pyrrolopyrimidine Intermediate Pyrazole->CoupledProduct BoronicEster Pyrrolo[2,3-d]pyrimidine Boronic Ester BoronicEster->CoupledProduct Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., Na2CO3) Solvent Solvent (e.g., Dioxane/Water)

Figure 2: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.1 equiv.).

  • Add Pd(PPh₃)₄ (0.05 equiv.) and Na₂CO₃ (2.5 equiv.).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C under an inert atmosphere for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Step 2: Amide Bond Formation

The second step involves the formation of an amide bond at the 5-carboxylic acid position of the pyrazole.[11] This is a crucial step for introducing diversity and modulating the properties of the final inhibitor. A variety of amines can be used in this reaction, and the choice of coupling reagent is critical for achieving high yields and minimizing side reactions.[12] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for this transformation.[13]

Amide_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product CoupledIntermediate Coupled Pyrazole-Pyrrolopyrimidine Intermediate FinalProduct Final JAK Inhibitor Analog CoupledIntermediate->FinalProduct Amine Primary or Secondary Amine (R-NH2) Amine->FinalProduct CouplingReagent Coupling Reagent (e.g., HATU) Base Base (e.g., DIPEA) Solvent Solvent (e.g., DMF)

Figure 3: Workflow for the HATU-mediated amide coupling reaction.

Protocol 2: HATU-Mediated Amide Coupling

Materials:

  • Coupled pyrazole-pyrrolopyrimidine intermediate from Protocol 1

  • Desired primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the coupled intermediate (1.0 equiv.), HATU (1.2 equiv.), and the desired amine (1.1 equiv.).

  • Dissolve the mixture in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography or recrystallization to obtain the final JAK inhibitor analog.

Data Summary and Characterization

The following table summarizes the expected outcomes and key characterization data for the synthesized compounds.

StepProductExpected YieldKey Analytical Techniques
1 Coupled Pyrazole-Pyrrolopyrimidine Intermediate60-80%¹H NMR, ¹³C NMR, LC-MS
2 Final JAK Inhibitor Analog70-90%¹H NMR, ¹³C NMR, HRMS, HPLC

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel JAK inhibitors. The presented two-step synthetic strategy, employing a Suzuki-Miyaura cross-coupling and a subsequent amide bond formation, provides a robust and efficient route to a diverse range of potential drug candidates. The modular nature of this approach allows for systematic exploration of the chemical space around the pyrazole core, which is crucial for the development of potent and selective JAK inhibitors with improved therapeutic profiles. The protocols provided herein serve as a solid foundation for researchers in the field of drug discovery and development to leverage this key intermediate in their quest for next-generation therapeutics targeting the JAK-STAT pathway.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (URL: [Link])

  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... - ResearchGate. (URL: [Link])

  • Diagram of the JAK-STAT signaling pathway: 1) Signal molecule binding... - ResearchGate. (URL: [Link])

  • JAK-STAT signaling pathway - Wikipedia. (URL: [Link])

  • A simplified diagrammatic representation of the JAK-STAT pathway. - ResearchGate. (URL: [Link])

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (URL: [Link])

  • The JAK/STAT Pathway - PMC - PubMed Central - NIH. (URL: [Link])

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Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group in 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid scaffold is a cornerstone in medicinal chemistry and drug discovery. The pyrazole core is a prominent feature in numerous pharmaceuticals, valued for its metabolic stability and diverse biological activities.[1][2] The strategic placement of an ethyl group at the N1 position, an iodine atom at C4, and a carboxylic acid at C5 provides a versatile platform for molecular elaboration. The carboxylic acid group is a primary handle for derivatization, enabling the synthesis of amides, esters, and other functionalities to modulate physicochemical properties and target interactions. The iodine atom at the C4 position serves as a reactive site for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl moieties.[3][4]

This guide provides a detailed exploration of key derivatization strategies for the carboxylic acid group of this compound, offering field-proven protocols and insights into the rationale behind experimental choices.

Core Derivatization Strategies

The carboxylic acid functionality can be transformed into a wide range of derivatives. The most common and synthetically valuable transformations include conversion to amides, esters, and acyl halides, as well as more complex rearrangements. The choice of strategy depends on the desired final compound and the compatibility of other functional groups.

G Start This compound Amide Amide Derivatives Start->Amide Amine, Coupling Agent Ester Ester Derivatives Start->Ester Alcohol, Acid Catalyst AcylHalide Acyl Halide Intermediate Start->AcylHalide SOCl₂ or (COCl)₂ Rearrangement Curtius Rearrangement Start->Rearrangement Acyl Azide Formation Ugi Ugi Reaction Start->Ugi Amine, Aldehyde, Isocyanide AcylHalide->Amide AcylHalide->Ester

Caption: Key derivatization pathways for the carboxylic acid group.

Section 1: Amide Bond Formation

The conversion of the carboxylic acid to an amide is one of the most frequently employed derivatizations in drug development, as the amide bond is a key feature of the peptide backbone and many synthetic drugs.[2] Direct reaction of a carboxylic acid with an amine is generally inefficient due to the formation of an unreactive ammonium carboxylate salt.[5] Therefore, activation of the carboxylic acid is necessary.

Activation via Acyl Chlorides

A robust and classical method for amide synthesis involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.[6][7]

Mechanism Insight: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common reagents for this transformation.[6] The reaction with SOCl₂, for example, proceeds through a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.[7] The gaseous byproducts conveniently shift the equilibrium towards the product.[6]

Step A: Formation of the Acyl Chloride

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.[8][9]

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[8]

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.5–2.0 eq) or oxalyl chloride (1.5 eq) dropwise.[8][9] Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC (quenching an aliquot with methanol to form the methyl ester).[9]

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is often used in the next step without further purification.[10]

Step B: Amidation

  • Amine Solution: In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0–3.0 eq) in anhydrous DCM.[8]

  • Addition: Cool the amine solution to 0 °C. Add the crude acyl chloride (dissolved in a minimal amount of anhydrous DCM) dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.[1] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.

Direct Amide Coupling with Coupling Reagents

Peptide coupling reagents offer a milder, one-pot alternative to the acyl chloride method, minimizing exposure to harsh conditions and are suitable for sensitive substrates.[11] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) are commonly used.[11]

Mechanism Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. HOBt is often added to trap the O-acylisourea intermediate, forming a more stable and reactive HOBt active ester, which then efficiently reacts with the amine, suppressing side reactions.[11]

G CarboxylicAcid Carboxylic Acid OAcylisourea O-Acylisourea Intermediate CarboxylicAcid->OAcylisourea + EDC EDC EDC Amide Amide Product OAcylisourea->Amide + Amine NAcylurea N-Acylurea Byproduct OAcylisourea->NAcylurea Rearrangement ActiveEster Active Ester OAcylisourea->ActiveEster + HOBt Amine Amine HOBt HOBt ActiveEster->Amide + Amine

Caption: EDC/HOBt amide coupling mechanism.

  • Preparation: To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM, add EDC hydrochloride (1.2 eq) at 0 °C.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.[1] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.[1] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Method Reagents Temperature Time Yield Advantages Disadvantages
Acyl Chloride SOCl₂ or (COCl)₂, Amine, Base0 °C to Reflux2-16 hGood to Excellent[1]High reactivity, cost-effectiveHarsh conditions, potential side reactions
EDC/HOBt EDC, HOBt, Amine, Base0 °C to RT12-24 hGood[1]Mild conditions, one-potCost of reagents, potential for byproducts

Section 2: Esterification

Ester derivatives are often synthesized to improve the pharmacokinetic properties of a drug, for instance, by creating a prodrug that is hydrolyzed in vivo to the active carboxylic acid.

Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process and often requires a large excess of the alcohol or removal of water to drive it to completion.

  • Preparation: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to reflux for 4-24 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer, filter, and concentrate. Purify the crude ester by column chromatography.

Esterification via Acyl Chlorides

For more hindered alcohols or when milder conditions are required, esterification can be achieved by reacting the pre-formed acyl chloride with the alcohol, typically in the presence of a base like pyridine or TEA to neutralize the HCl byproduct.[12]

  • Acyl Chloride Formation: Prepare the acyl chloride from this compound as described in Protocol 1, Step A.

  • Reaction: Dissolve the crude acyl chloride in anhydrous DCM. To this solution, add the desired alcohol (1.1 eq) and pyridine or TEA (1.5 eq) at 0 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours).

  • Work-up and Purification: Perform an aqueous work-up as described in Protocol 1, Step B. Purify the product by column chromatography.

Section 3: Other Derivatizations

Beyond amides and esters, the carboxylic acid group can be a precursor to other important functional groups.

Curtius Rearrangement

The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into a primary amine with the loss of one carbon atom, via an isocyanate intermediate.[13][14]

Mechanism Insight: The carboxylic acid is first converted to an acyl azide. This is often achieved in one pot using diphenylphosphoryl azide (DPPA).[15] Upon heating, the acyl azide undergoes a concerted rearrangement, losing N₂ gas to form an isocyanate.[16] This isocyanate can be trapped with various nucleophiles.[13] Trapping with water leads to an unstable carbamic acid which decarboxylates to the primary amine. Trapping with an alcohol (like t-butanol) yields a carbamate (e.g., Boc-protected amine).[16]

  • Preparation: To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq).

  • Reaction (Azide formation): Stir the mixture at room temperature for 1-2 hours.

  • Reaction (Rearrangement and Trapping): Add tert-butanol (a large excess) and heat the mixture to reflux (80-90 °C) for 12-24 hours. The rearrangement and trapping of the isocyanate occur in this step.

  • Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to yield the Boc-protected amine.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful multi-component reaction that allows for the rapid assembly of complex molecules from simple starting materials: an aldehyde, an amine, a carboxylic acid, and an isocyanide.[17][18] This reaction is highly valued in combinatorial chemistry for generating diverse libraries of peptide-like molecules.[17]

Mechanism Insight: The reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine. The carboxylic acid protonates the imine, activating it for nucleophilic attack by the isocyanide to form a nitrilium ion. This is then attacked by the carboxylate anion, and the resulting intermediate undergoes an irreversible Mumm rearrangement to form the final α-acylamino amide product.[17][18]

  • Preparation: In a flask, dissolve the amine (1.0 eq) and the aldehyde (1.0 eq) in a polar aprotic solvent such as methanol or DMF at room temperature. Stir for 20-30 minutes to allow for imine formation.

  • Addition of Components: Add this compound (1.0 eq) to the mixture, followed by the isocyanide (1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction is often exothermic and proceeds rapidly after the addition of the isocyanide.[17]

  • Work-up and Purification: Remove the solvent under reduced pressure. The purification strategy will depend on the properties of the product but typically involves extraction and column chromatography.

Conclusion

The derivatization of the carboxylic acid group of this compound is a critical step in the synthesis of novel compounds for drug discovery. The choice of synthetic route—be it robust acyl chloride formation, mild peptide coupling, classic esterification, or powerful multicomponent reactions—must be tailored to the specific target molecule and the chemical sensitivities of the substrates involved. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable pyrazole scaffold.

References

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Application Notes and Protocols: 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Pyrazole Scaffold

The pyrazole nucleus is a cornerstone pharmacophore in modern drug discovery, forming the structural core of numerous FDA-approved therapeutics with applications ranging from anti-inflammatory to anticancer agents.[1] Its prevalence stems from its ability to act as a versatile scaffold, presenting functional groups in a defined three-dimensional space for optimal target engagement. Within this class, 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid emerges as a particularly powerful and strategic building block.

This molecule is bifunctional by design, offering two orthogonal sites for chemical elaboration:

  • The C4-Iodo Group: This functionality is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, alkynyl, and alkenyl substituents. The carbon-iodine bond's reactivity is well-suited for reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][2]

  • The C5-Carboxylic Acid Group: This group serves as a versatile anchor for derivatization, most notably in amide bond formation and subsequent cyclization (annulation) reactions to construct fused heterocyclic systems, such as the medicinally significant pyrazolo[3,4-d]pyrimidines.[3][4]

This guide provides an in-depth exploration of the synthetic utility of this compound. It details field-proven protocols for its use in key transformations, explains the mechanistic rationale behind procedural choices, and offers a framework for researchers in medicinal chemistry and materials science to leverage this building block in their synthetic programs.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₆H₇IN₂O₂-
Molecular Weight 278.04 g/mol -
Appearance Off-white to pale yellow solid (Predicted)[1]
Solubility Soluble in DMF, DMSO, and alcohols; poor solubility in water (Predicted)[1]
Reactivity The C-I bond is highly susceptible to palladium-catalyzed cross-coupling. The carboxylic acid is reactive towards standard amide coupling reagents and can undergo cyclization.[1][3]

PART 1: Foundational Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C4-iodo group is the primary locus for diversification via palladium catalysis. The choice of reaction conditions—catalyst, ligand, base, and solvent—is critical for achieving high yields and purity, especially given the presence of the acidic carboxylic acid proton.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[5] The reaction of this compound with various boronic acids or their esters provides a direct route to complex 4-aryl/heteroaryl pyrazoles.

Causality and Mechanism: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyrazole, forming a Pd(II) intermediate.

  • Transmetallation: The boronic acid, activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species, transfers its organic group to the palladium center.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, yielding the final product and regenerating the Pd(0) catalyst.

The choice of a phosphine ligand (e.g., SPhos, PPh₃) is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.[9] Aqueous solvent mixtures (e.g., dioxane/water) are often employed to aid in the dissolution of the base and boronic acid.

Workflow for Suzuki-Miyaura Coupling

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Pyrazole, Boronic Acid, Pd Catalyst, Ligand, and Base in a reaction vessel. solvent 2. Add Solvent (e.g., Dioxane/Water). reagents->solvent degas 3. Degas with Argon or Nitrogen. solvent->degas heat 4. Heat reaction mixture (e.g., 80-120 °C) for 2-18 h. Monitor by TLC/LC-MS. degas->heat quench 5. Cool to RT, dilute with water. heat->quench extract 6. Extract with organic solvent (e.g., Ethyl Acetate). quench->extract dry 7. Wash organic layer, dry over Na₂SO₄. extract->dry concentrate 8. Concentrate under reduced pressure. dry->concentrate purify 9. Purify by column chromatography. concentrate->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), potassium carbonate (K₂CO₃, 2.0-3.0 equiv), and SPhos (0.04-0.10 equiv).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen gas (repeat 3 times).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heating: Place the reaction mixture in a preheated oil bath at 80-120 °C and stir vigorously for 2-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography to yield the desired 4-aryl-1-ethyl-1H-pyrazole-5-carboxylic acid.[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[10] This transformation is invaluable for synthesizing precursors to complex heterocycles and for use as molecular probes.

Causality and Mechanism: The reaction uniquely employs a dual catalytic system of palladium and copper(I).[11]

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the pyrazole-iodide bond.

  • Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base (e.g., triethylamine) to form a copper acetylide intermediate. This step is crucial as it activates the alkyne.[11]

  • Transmetallation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The final product is released, regenerating the Pd(0) catalyst.[11]

The use of an amine base like triethylamine often serves as both the base and the solvent.

Catalytic Cycles of the Sonogashira Reaction

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)-I L₂ Pd0->PdII_Aryl Oxidative Addition (R¹-I) PdII_Diorgano R¹-Pd(II)-R² L₂ PdII_Aryl->PdII_Diorgano Transmetallation PdII_Diorgano->Pd0 Reductive Elimination Product_Out R¹-R² PdII_Diorgano->Product_Out CuI Cu(I)X Cu_Acetylide Cu(I)-R² CuI->Cu_Acetylide Alkyne H-R² Alkyne->Cu_Acetylide Base Cu_Acetylide->PdII_Aryl To Pd Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Protocol: Sonogashira Coupling

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).

  • Solvent and Reagent Addition: Add anhydrous triethylamine (or a mixture of THF/triethylamine). Then, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature to 50 °C. The reaction is often complete within a few hours. Monitor progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is then purified by silica gel column chromatography to afford the desired 4-alkynyl-1-ethyl-1H-pyrazole-5-carboxylic acid.[9]

Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction forms a C-C bond between the pyrazole and an alkene, providing access to 4-alkenyl pyrazoles.[12] This reaction is particularly useful for synthesizing styrenyl and acrylate derivatives.

Causality and Mechanism: The mechanism involves oxidative addition of the Pd(0) catalyst to the pyrazole-iodide, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a palladium-hydride species. The base regenerates the active Pd(0) catalyst from this species.[12] The choice of ligand, such as P(OEt)₃, can be crucial for achieving high yields.[12]

Detailed Protocol: Heck-Mizoroki Reaction

  • Vessel Preparation: In a sealed tube, combine this compound (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Reagent Addition: Add the alkene (e.g., styrene or an acrylate, 1.5 equiv), anhydrous triethylamine (2.0 equiv), and a suitable solvent like DMF or acetonitrile.

  • Heating: Seal the tube and heat the mixture at 80-100 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify the residue by column chromatography.

PART 2: Annulation Strategies for Fused Heterocyclic Systems

The true synthetic power of this compound is realized when the carboxylic acid is used to build a second ring onto the pyrazole core. This is a key strategy for accessing scaffolds like pyrazolo[3,4-d]pyrimidines, which are known kinase inhibitors and PDE5 inhibitors.[1][13]

Synthesis of Pyrazolo[3,4-d]pyrimidinones

This transformation typically involves a two-step sequence: (1) amide bond formation between the pyrazole carboxylic acid and an amine, followed by (2) intramolecular cyclization to form the pyrimidinone ring. Often, this can be achieved in a one-pot fashion.

Workflow for Pyrazolo[3,4-d]pyrimidinone Synthesis

start 1-Ethyl-4-iodo-1H-pyrazole- 5-carboxylic acid step1 Amide Coupling (e.g., HATU, DIEA, Amine) start->step1 intermediate Amide Intermediate step1->intermediate step2 Cyclization/ Dehydration (e.g., Acetic Anhydride or POCl₃) intermediate->step2 product 4-Iodo-Pyrazolo[3,4-d]pyrimidinone Derivative step2->product

Caption: Synthesis of pyrazolo[3,a-d]pyrimidinones.

Detailed Protocol: Synthesis of a 4-Iodo-Pyrazolo[3,4-d]pyrimidinone Derivative

This protocol describes the condensation of the carboxylic acid with an aromatic amine followed by cyclization.

  • Amide Formation (Activation): In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF. Add an amide coupling agent such as HATU (1.1 equiv) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA, 2.0 equiv). Stir at room temperature for 15 minutes.

  • Amine Addition: Add the desired primary amine (e.g., aniline, 1.0 equiv) to the activated carboxylic acid solution. Stir the reaction at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Cyclization: To the same reaction vessel, add acetic anhydride (3.0 equiv) or a dehydrating agent like phosphorus oxychloride (POCl₃) carefully.[3][14] Heat the mixture to 80-120 °C for 2-6 hours to drive the intramolecular cyclization.

  • Work-up: Cool the reaction mixture and carefully pour it into ice-water. A precipitate will often form.

  • Purification: Collect the solid by filtration, wash with water and a cold non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum. If necessary, the product can be recrystallized or purified by column chromatography.

The resulting 4-iodo-pyrazolo[3,4-d]pyrimidinone is now a new, advanced building block, ready for subsequent cross-coupling reactions at the C4-iodo position.

PART 3: Safety, Handling, and Troubleshooting

Safety and Handling

While specific toxicological data for this compound is not extensively published, data from structurally similar iodo-pyrazoles and pyrazole carboxylic acids should be used to guide handling procedures.[15][16][17]

  • Hazard Statements: Assumed to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[15][18]

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.[19]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]

    • Avoid breathing dust, fumes, or vapors.[15]

    • Wash hands thoroughly after handling.[16]

    • In case of contact with eyes, rinse cautiously with water for several minutes.[16] If on skin, wash with plenty of soap and water.[16]

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Cross-Coupling 1. Inactive or poisoned catalyst. 2. Insufficiently anhydrous conditions. 3. Ineffective base. 4. Steric hindrance from substrate.1. Use fresh catalyst and ligands; ensure proper degassing. 2. Use flame-dried glassware and anhydrous solvents. 3. Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄ for Suzuki). 4. Increase catalyst loading, use a more active ligand (e.g., a biarylphosphine), or increase reaction temperature/time.
Stalled Amide Coupling 1. Ineffective coupling reagent. 2. Sterically hindered amine.1. Switch to a more powerful coupling reagent (e.g., COMU). 2. Increase reaction temperature and/or time.
Incomplete Cyclization 1. Insufficient dehydration. 2. Reaction temperature too low.1. Use a stronger dehydrating agent (e.g., POCl₃). 2. Increase the reaction temperature and monitor by LC-MS.

References

  • ACS Publications. Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Available from: [Link]

  • PubMed. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Available from: [Link]

  • ResearchGate. Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Available from: [Link]

  • ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available from: [Link]

  • National Institutes of Health. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]

  • Molbase. Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. Available from: [Link]

  • ResearchGate. Synthesis of pyrazolo[3, 4-d]pyrimidin-4-ones by the reaction of carboxylic acid in the presence of POCl3. Available from: [Link]

  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • National Institutes of Health. 1H-Pyrazole-5-carboxylic acid. PubChem. Available from: [Link]

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]

  • Semantic Scholar. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Available from: [Link]

  • National Institutes of Health. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available from: [Link]

  • Angene Chemical. Safety Data Sheet. Available from: [Link]

  • Semantic Scholar. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. Available from: [Link]

  • National Institutes of Health. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available from: [Link]

  • HETEROCYCLES. Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. Available from: [Link]

  • DSpace@MIT. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Available from: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Available from: [Link]

  • ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review. Available from: [Link]

  • National Institutes of Health. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]

  • DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available from: [Link]

  • National Institutes of Health. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available from: [Link]

  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. Available from: [Link]

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Application Notes and Protocols for 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid. This document elucidates the compound's pivotal role as a versatile building block in medicinal chemistry, providing in-depth scientific rationale, field-proven insights, and detailed experimental protocols for its application in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a well-established pharmacophore, integral to the structure of numerous FDA-approved drugs.[1] Its prevalence in therapeutics stems from its ability to engage in various biological interactions, underpinning a wide spectrum of activities including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. In this context, this compound emerges as a highly valuable and versatile intermediate in drug discovery.[1]

The compound's utility is anchored in its distinct structural features:

  • The 1-Ethyl Group: This substituent can influence the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile.

  • The 4-Iodo Group: The carbon-iodine bond is highly reactive and serves as a linchpin for introducing molecular diversity through various palladium- and copper-catalyzed cross-coupling reactions.[2][3] This allows for the facile construction of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[3]

  • The 5-Carboxylic Acid Group: This functional group provides a handle for forming amide bonds, a common linkage in bioactive molecules, and can also act as a bioisostere for other functional groups like tetrazoles.[4][5] The carboxylic acid moiety can also contribute to the molecule's solubility and ability to interact with biological targets.[6]

Core Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a scaffold for generating libraries of diverse compounds for high-throughput screening and as a key intermediate in the targeted synthesis of complex molecules.[1]

Synthesis of Kinase Inhibitors

A significant number of kinase inhibitors feature a substituted pyrazole core. The 4-iodo position of this compound is an ideal site for introducing aryl or heteroaryl moieties through Suzuki-Miyaura coupling, a common strategy in the synthesis of kinase inhibitors. The carboxylic acid at the 5-position can then be coupled with various amines to further explore the inhibitor's structure-activity relationship (SAR).

Development of Anti-inflammatory Agents

The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). By utilizing this compound, novel analogues of existing anti-inflammatory drugs can be synthesized to explore improved efficacy, selectivity, or pharmacokinetic profiles.[1]

Synthesis of Sildenafil Analogues

Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, contains a pyrazolopyrimidinone core. This compound can serve as a starting material for the synthesis of novel sildenafil analogues, potentially leading to compounds with altered selectivity for different PDE isoenzymes.[1]

Experimental Protocols

The following protocols are generalized procedures and should be adapted based on the specific requirements of the target molecules and laboratory conditions.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk tube

  • Argon atmosphere

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv) and the arylboronic acid (1.1 equiv).

  • Add Pd(PPh₃)₄ (5 mol %) and Na₂CO₃ (2.5 equiv).[2]

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 ratio).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and acidify with 1M HCl to pH 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-ethyl-1H-pyrazole-5-carboxylic acid.[2]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings.[2] Other palladium catalysts and ligands can be screened for optimization.

  • Base: Sodium carbonate is a common and effective base for this transformation. Other bases like potassium carbonate or cesium carbonate can also be used.[2]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is typically used to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions Pyrazole 1-Ethyl-4-iodo-1H- pyrazole-5-carboxylic acid Product 4-Aryl-1-ethyl-1H- pyrazole-5-carboxylic acid Pyrazole->Product Suzuki Coupling BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base Na₂CO₃ Base->Product

Suzuki-Miyaura Coupling Workflow
Protocol 2: Amide Bond Formation from 1-Ethyl-4-substituted-1H-pyrazole-5-carboxylic Acid

This protocol details the formation of an amide bond from the pyrazole-5-carboxylic acid derivative obtained from Protocol 1 and a desired amine.

Method A: Using an Activating Agent (e.g., HATU)

Materials:

  • 1-Ethyl-4-substituted-1H-pyrazole-5-carboxylic acid (from Protocol 1)

  • Amine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen atmosphere

Procedure:

  • In a flame-dried, N₂-purged round-bottom flask, dissolve the 1-ethyl-4-substituted-1H-pyrazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add the desired amine (1.1 equiv), HATU (1.2 equiv), and DIPEA (2.5 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions such as 1M HCl, saturated sodium bicarbonate, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the pure pyrazole carboxamide.[7]

Method B: Via Acid Chloride Formation

Materials:

  • 1-Ethyl-4-substituted-1H-pyrazole-5-carboxylic acid (from Protocol 1)

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous DCM (Dichloromethane)

  • Catalytic DMF

  • Amine

  • Triethylamine

  • Nitrogen atmosphere

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, N₂-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 equiv) in anhydrous DCM.

    • Add a catalytic drop of DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add oxalyl chloride or thionyl chloride (1.5 equiv) dropwise.[4]

    • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution.[4]

    • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.[4]

  • Amide Formation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, dissolve the desired amine (1.2 equiv) and triethylamine (2.5 equiv) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[4]

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor progress by TLC.

    • Work up and purify as described in Method A.

Amide_Formation cluster_reactants Reactants cluster_reagents Reagents CarboxylicAcid 1-Ethyl-4-substituted-1H- pyrazole-5-carboxylic acid Product 1-Ethyl-4-substituted-1H- pyrazole-5-carboxamide CarboxylicAcid->Product Amide Coupling Amine Amine (R-NH₂) Amine->Product CouplingAgent Activating Agent (e.g., HATU, SOCl₂) CouplingAgent->Product Base Base (e.g., DIPEA, Et₃N) Base->Product

Amide Bond Formation Workflow

Data Presentation

The following table summarizes typical reaction conditions for Suzuki-Miyaura coupling reactions involving 4-iodopyrazoles, which can be adapted for this compound.

4-Iodopyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1-Boc-4-iodopyrazoleArylboronic acidsPd(OAc)₂ (2 mol%), SPhos (4 mol%)KFToluene/H₂O8075-98[3]
4-iodo-1H-pyrazoleArylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃1,4-Dioxane/H₂O80-100Varies[2]
4-iodo-1-methyl-1H-pyrazoleArylboronic acidPd(PPh₃)₄ (5 mol%)Cs₂CO₃DME/H₂O90 (MW)Varies[2]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. Key to ensuring the success and reproducibility of these reactions is the diligent monitoring of reaction progress by TLC or LC-MS. The inclusion of appropriate controls, such as running the reaction without the catalyst or coupling partner, can help troubleshoot any issues. Furthermore, the identity and purity of the final products should be rigorously confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of a wide array of potential pharmaceutical agents. Its utility in palladium-catalyzed cross-coupling reactions and amide bond formations allows for the efficient construction of complex molecular architectures. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this compound in their drug discovery and development programs.

References

  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem. (URL: )
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • Application Notes and Protocols: 4-Iodopyrazole in C
  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem. (URL: )
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. (URL: )
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (URL: )

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve your reaction yields.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical compounds. The introduction of an iodine atom at the C4 position of the pyrazole ring provides a versatile handle for further functionalization, typically through cross-coupling reactions. However, the synthesis of this intermediate can present several challenges, from achieving regioselective iodination to ensuring complete hydrolysis of the ester precursor. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide

Low or No Yield of Iodinated Product

Question: I am getting a very low yield, or no desired product at all, during the iodination of my ethyl 1-ethyl-1H-pyrazole-5-carboxylate. What are the likely causes and how can I fix this?

Answer: Low yields in pyrazole iodination are a common issue and can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Inadequate Activation of Iodine: Molecular iodine (I₂) itself is not a potent electrophile. For successful iodination of an electron-rich heterocycle like pyrazole, an oxidizing agent is often required to generate a more reactive iodine species (e.g., I⁺).

    • Solution: Employ an oxidizing agent in conjunction with iodine. A widely used and effective method is the use of hydrogen peroxide (H₂O₂) in water.[1][2] This system is considered a "green" and practical approach.[1] Another effective system is using ceric ammonium nitrate (CAN) with molecular iodine in a solvent like acetonitrile.[1][3]

  • Incorrect Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the outcome of the reaction.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Iodination of pyrazoles can take anywhere from less than an hour to 72 hours, depending on the substrate and conditions.[1] Most electrophilic iodinations of pyrazoles are conducted at room temperature.[1]

  • Substrate Reactivity: The electronic nature of the substituents on the pyrazole ring influences its reactivity towards electrophilic substitution. While the N-ethyl group is activating, other groups could be deactivating.

    • Solution: For less reactive substrates, stronger iodinating reagents might be necessary. N-Iodosuccinimide (NIS) is a common alternative that can be effective where I₂/oxidant systems fail.

  • Decomposition of Starting Material or Product: The reaction conditions might be too harsh, leading to degradation.

    • Solution: Ensure the reaction is not being overheated. If using a strong oxidant, add it dropwise to control the reaction rate and temperature.

Formation of Impurities and Side Products

Question: My final product is impure, and I'm having trouble with purification. What are the common side products in this synthesis, and how can I minimize their formation and remove them?

Answer: Impurities can arise from incomplete reactions, side reactions, or during the workup process. Here are some common issues and their remedies:

  • Presence of Unreacted Starting Material: This is a straightforward issue of incomplete conversion.

    • Solution: Increase the reaction time or slightly increase the stoichiometry of the iodinating reagent. Monitor the reaction by TLC until the starting material spot is consumed.

  • Di-iodination: While less common at the C4 position, over-iodination can occur.

    • Solution: Use a controlled amount of the iodinating reagent (typically 1.0 to 1.3 equivalents). Adding the reagent portion-wise can also help prevent localized high concentrations that might lead to multiple iodinations.

  • Formation of De-acylated or De-alkylated Products: Under harsh acidic conditions, which can be generated in some iodination reactions (e.g., using ICl without a base), the N-ethyl group could potentially be cleaved.[4]

    • Solution: If using a reagent like ICl, the inclusion of a mild base like lithium carbonate (Li₂CO₃) is crucial to neutralize the in-situ generated acid.[4]

  • Purification Challenges: Iodinated compounds can sometimes be challenging to purify due to their similar polarity to the starting material.

    • Solution: Column chromatography on silica gel is the most common and effective method for purifying iodinated pyrazoles.[1] A standard workup procedure involves quenching the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by extraction with an organic solvent like dichloromethane.[1] For solid products, recrystallization can be an effective final purification step.

Reaction Stalls or Incomplete Conversion

Question: My iodination reaction starts but then seems to stop before all the starting material is consumed. What could be causing this?

Answer: A stalled reaction can be frustrating. Here are a few things to investigate:

  • Deactivation of the Catalyst/Reagent: The oxidizing agent may be consumed or decomposed over time.

    • Solution: If the reaction has stalled for an extended period, a small, additional charge of the oxidizing agent (e.g., H₂O₂) can sometimes restart it.

  • Precipitation of Reactants or Products: If a component of the reaction mixture precipitates, it can remove it from the reaction phase, effectively stopping the reaction.

    • Solution: Ensure you are using an appropriate solvent that can solubilize all reactants. If the product is precipitating, this can sometimes be advantageous for driving the reaction to completion (Le Chatelier's principle), but if it coats the starting material, it can be problematic. In such cases, a more polar solvent or a solvent mixture might be required.

  • Insufficient Mixing: In heterogeneous reactions (e.g., a solid suspended in a liquid), vigorous stirring is essential to ensure good mass transfer.

    • Solution: Increase the stirring rate to ensure the reaction mixture is homogeneous.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the iodination of a pyrazole?

A1: The iodination of a pyrazole is typically an electrophilic aromatic substitution reaction. The electron-rich pyrazole ring attacks an electrophilic iodine species (like I⁺), which is often generated in situ from molecular iodine and an oxidizing agent. The regioselectivity (iodination at the C4 position) is governed by the directing effects of the substituents on the pyrazole ring.

Q2: I need to synthesize the starting material, ethyl 1-ethyl-1H-pyrazole-5-carboxylate. Can you provide a general procedure?

A2: A common method for synthesizing N-alkylated pyrazole esters is through the Knorr pyrazole synthesis or a similar cyclocondensation reaction.[5] This typically involves reacting a β-ketoester with a substituted hydrazine. In your case, you would react ethyl 2-formyl-3-oxobutanoate (or a similar precursor) with ethylhydrazine.

Q3: My final step is the hydrolysis of the ethyl ester to the carboxylic acid. What are the best conditions for this?

A3: The hydrolysis of the ethyl ester to the carboxylic acid is typically achieved under basic conditions.[6]

  • Procedure: Dissolve the ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate in a mixture of an organic solvent like tetrahydrofuran (THF) or ethanol and water. Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5 - 3.0 equivalents).[5] Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC). After completion, the reaction is acidified with an acid like 1M HCl to protonate the carboxylate and precipitate the carboxylic acid product, which can then be isolated by filtration.[5]

Q4: Are there any "greener" or more environmentally friendly methods for pyrazole iodination?

A4: Yes, the use of molecular iodine with hydrogen peroxide in water is considered a green and practical method.[1][2] This avoids the use of halogenated solvents and harsh reagents. Another approach involves using potassium iodate (KIO₃) as the iodinating agent.[7][8]

Q5: How can I confirm the regioselectivity of the iodination?

A5: The most definitive way to confirm the position of the iodine atom is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹H NMR will show a characteristic shift in the remaining proton on the pyrazole ring. For more complex structures or to be absolutely certain, 2D NMR techniques like HMBC and NOESY can be used to establish connectivity and spatial relationships.

Experimental Protocols

Protocol 1: Iodination of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate using I₂/H₂O₂

This protocol is adapted from green chemistry principles for pyrazole iodination.[1][2]

  • Preparation: Suspend ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in water.

  • Addition of Reagents: Add molecular iodine (I₂) (1.1 equivalents) to the suspension.

  • Initiation: Add 30% hydrogen peroxide (H₂O₂) (1.2 equivalents) dropwise to the stirred mixture at room temperature.

  • Reaction: Continue stirring vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction time can vary.

  • Workup: Once the starting material is consumed, quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate until the brown color disappears.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x volume of water). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate.

Protocol 2: Hydrolysis of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate

This protocol describes the saponification of the ester to the final carboxylic acid product.[5]

  • Dissolution: Dissolve the ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate (1.0 equivalent) in a 2:1 mixture of THF and water.

  • Addition of Base: Add lithium hydroxide monohydrate (2.0 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature overnight, or until TLC analysis indicates complete consumption of the starting ester.

  • Acidification: Cool the reaction mixture in an ice bath and slowly acidify with 1M HCl until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of a non-polar solvent like hexane to remove any organic-soluble impurities. Dry the product under vacuum to yield this compound.

Data Summary

StepReagentsKey ParametersTypical Yield
Iodination I₂, H₂O₂, WaterRoom Temperature, 1-24h60-90%
Hydrolysis LiOH, THF/WaterRoom Temperature, 12-18h>90%

Visual Workflows

SynthesisWorkflow Start Ethyl 1-ethyl-1H-pyrazole-5-carboxylate Iodination Iodination (I₂, H₂O₂ in Water) Start->Iodination Intermediate Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate Iodination->Intermediate Hydrolysis Hydrolysis (LiOH, THF/H₂O) Intermediate->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Synthetic pathway for this compound.

Troubleshooting_LowYield Start Low or No Yield Q1 Is an oxidizing agent being used with I₂? Start->Q1 A1_No Add an oxidant like H₂O₂ or CAN. Q1->A1_No No Q2 Are reaction conditions optimized? Q1->Q2 Yes A2_No Monitor by TLC, adjust time/temp. Q2->A2_No No Q3 Is the substrate deactivated? Q2->Q3 Yes A3_Yes Consider a stronger iodinating agent like NIS. Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting low iodination yield.

References

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (n.d.). Google AI.
  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. (2025). BenchChem.
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (n.d.). PubMed Central.
  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (n.d.). ResearchGate.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PubMed Central.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. (n.d.). BenchChem.
  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024). PubMed.
  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (n.d.). Semantic Scholar.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. The strategic placement of the ethyl, iodo, and carboxylic acid groups makes this molecule a versatile intermediate for constructing complex molecular architectures, particularly through cross-coupling reactions.[1][2]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the multi-step synthesis of this compound. The proposed synthetic route involves the initial formation of an ethyl 1-ethyl-1H-pyrazole-5-carboxylate intermediate, followed by iodination and subsequent hydrolysis.

Q1: My initial pyrazole synthesis using ethylhydrazine and a dicarbonyl precursor suffers from low yields and regioisomer formation. How can I optimize this step?

Probable Causes & Solutions:

  • Suboptimal Condensation Conditions: The initial cyclocondensation reaction is critical. Low yields often stem from incomplete reaction or side product formation.[3]

    • Causality: The reaction of a hydrazine with a 1,3-dicarbonyl compound to form a pyrazole is a classic condensation reaction. The reaction rate and equilibrium position are highly dependent on temperature, catalyst, and effective removal of the water byproduct.

    • Troubleshooting Steps:

      • Temperature Control: For many condensation reactions, heating is necessary. Consider refluxing the reaction mixture in a solvent like ethanol or toluene.[3]

      • Catalyst Choice: A catalytic amount of a protic acid, such as acetic acid, can facilitate the reaction.[3]

      • Reaction Monitoring: Track the consumption of starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent degradation from prolonged heating.[3]

  • Regioisomerism: When using asymmetrical dicarbonyl compounds, two different pyrazole regioisomers can form.

    • Causality: The two nitrogen atoms of ethylhydrazine have different nucleophilicities, and the two carbonyl groups of the precursor have different electrophilicities. This can lead to a mixture of products.

    • Troubleshooting Steps:

      • Choice of Precursor: Employing a symmetrical or pre-functionalized precursor, such as diethyl 2-(ethoxymethylene)malonate, can enforce a specific regiochemical outcome.

      • Purification: If isomers form, they can often be separated by careful column chromatography on silica gel.[4] Sometimes, fractional crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective.[4]

Q2: The iodination of my pyrazole ester is not selective, yielding di-iodinated byproducts and unreacted starting material. How can I achieve clean mono-iodination at the C4 position?

Probable Causes & Solutions:

  • Incorrect Iodinating Agent or Stoichiometry: The choice and amount of iodinating agent are crucial for controlling selectivity.[5]

    • Causality: The pyrazole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C4 position.[5][6] However, if the iodinating agent is too reactive or used in excess, over-iodination can occur.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the iodinating agent. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.

      • Select an Appropriate Reagent:

        • Iodine Monochloride (ICl): This is a highly effective reagent for C4 iodination of pyrazoles. The use of a mild base like lithium carbonate (Li₂CO₃) is often necessary to neutralize the HCl byproduct, which can otherwise cause side reactions like de-acylation or degradation.[7]

        • N-Iodosuccinimide (NIS): NIS is a milder and easier-to-handle solid reagent. It is often used for iodinating electron-rich heterocycles.

        • Iodine/Oxidant Systems: A combination of molecular iodine (I₂) with an oxidant like ceric ammonium nitrate (CAN) or hydrogen peroxide (H₂O₂) provides a "green" and highly regioselective method for C4 iodination.[5][6]

  • Suboptimal Reaction Conditions: Temperature and solvent can influence the reaction's selectivity and rate.

    • Troubleshooting Steps:

      • Lower the Temperature: Running the reaction at room temperature or even 0 °C can often improve selectivity by favoring the kinetically preferred product and reducing the rate of over-reaction.[5]

      • Solvent Choice: Dichloromethane or acetonitrile are common solvents for these reactions.[6][7] Ensure your starting material is fully dissolved to prevent localized high concentrations of reagents.

Q3: The final hydrolysis of the ethyl ester to the carboxylic acid is either incomplete or leads to product degradation. What are the best conditions for this transformation?

Probable Causes & Solutions:

  • Harsh Hydrolysis Conditions: 4-Iodopyrazoles can be sensitive to certain conditions. Strong acids or bases at high temperatures might lead to decomposition or de-iodination. Some pyrazole esters have also been noted for their hydrolytic instability, which can be sequence-dependent.[8][9]

    • Causality: Saponification (base-mediated hydrolysis) is the standard method for converting esters to carboxylic acids. However, the C-I bond can be susceptible to cleavage under certain nucleophilic or reductive conditions, and the pyrazole ring itself can degrade.

    • Troubleshooting Steps:

      • Use Mild Basic Conditions: Start with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature. LiOH is often effective at lower temperatures than NaOH or KOH, minimizing degradation.

      • Monitor Progress: Follow the reaction by TLC until the starting ester spot has disappeared.

      • Careful Acidification: After the reaction is complete, cool the mixture in an ice bath and slowly acidify with dilute HCl (e.g., 1M) to protonate the carboxylate salt.[10] Adding the acid too quickly can cause a rapid temperature increase. The product should precipitate and can be collected by filtration.

  • Workup and Purification Issues: The carboxylic acid product can sometimes be tricky to isolate.

    • Troubleshooting Steps:

      • Extraction: If the product does not precipitate cleanly, extract the acidified aqueous solution with a suitable organic solvent like ethyl acetate.

      • Purification: If the crude product is impure, recrystallization is often the best method.[10] Finding the right solvent system is key; common choices include ethanol/water or ethyl acetate/hexanes.[4]

Frequently Asked Questions (FAQs)

Q1: Why is electrophilic iodination favored at the C4 position of the pyrazole ring? A1: The C4 position of the pyrazole ring is generally the most electron-rich and sterically accessible position for electrophilic attack. The two nitrogen atoms exert a directing effect on incoming electrophiles. While substitution can occur at other positions, C4 is typically the kinetic and thermodynamic product, especially when the N1 and C5 positions are substituted.[5][6]

Q2: What is the stability of this compound? A2: 4-Iodopyrazole derivatives are generally stable solids. However, they can be sensitive to light and strong reducing agents. The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it reactive in palladium-catalyzed cross-coupling reactions.[2][7] It is best to store the compound in a cool, dark place under an inert atmosphere if possible. The presence of the pyrazole ring itself can confer greater stability compared to more labile structures.[11]

Q3: Can I perform the iodination directly on the pyrazole-5-carboxylic acid instead of the ester? A3: It is possible, but generally not recommended. The carboxylic acid group can interfere with the iodination reaction, potentially by complexing with the reagents or altering the electronic properties of the ring. Furthermore, many iodinating reagents are not compatible with the free acid. The standard and more reliable synthetic strategy involves protecting the carboxylic acid as an ester, performing the iodination, and then deprotecting (hydrolyzing) in the final step.

Q4: My final product is difficult to purify via column chromatography. What are some alternative strategies? A4: Carboxylic acids can be challenging to purify on standard silica gel due to streaking.

  • Acid/Base Extraction: An effective pre-purification step is to dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 0.1M HCl) to remove any basic impurities. Then, extract the desired acid into a basic aqueous phase (e.g., 1M NaOH), wash the organic layer, and then re-acidify the aqueous layer to precipitate the pure product.[4]

  • Recrystallization: This is often the most effective method for purifying solid carboxylic acids.[4][10]

  • Reverse-Phase Chromatography: If the compound is not amenable to normal-phase chromatography, reverse-phase (C18) chromatography can be an excellent alternative.[4]

Data Presentation & Protocols
Comparative Table of Iodination Methods for Pyrazole Scaffolds

The following table summarizes common methods for the C4-iodination of pyrazole rings, providing a comparative basis for selecting an appropriate method.

MethodReagent(s)Solvent(s)Temp.Typical Yield (%)RegioselectivityKey ConsiderationsReference(s)
Iodine Monochloride ICl, Li₂CO₃DichloromethaneRoom TempUp to 95%C4Base is crucial to neutralize HCl byproduct.[7][7],[6]
Molecular Iodine/Oxidant I₂, H₂O₂WaterRoom Temp63 - 100%C4A green and practical method using water as the solvent.[6][6]
Molecular Iodine/CAN I₂, CANAcetonitrileRefluxHighC4Effective for trifluoromethyl-substituted pyrazoles.[6][6]
N-Iodosuccinimide NISAcetonitrileRoom TempGood to HighC4Mild, easy-to-handle solid reagent. May require an acid catalyst for less reactive substrates.[5][5]
Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate

This protocol is based on the highly effective C4-iodination using Iodine Monochloride (ICl).

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add anhydrous lithium carbonate (Li₂CO₃, 2.0 eq) to the solution.

  • Addition of ICl: Cool the stirred suspension to 0 °C using an ice bath. Add a 1.0 M solution of iodine monochloride (ICl) in DCM (1.2 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine. Stir until the color of the organic layer fades.

  • Workup: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Hydrolysis to this compound

  • Dissolution: Dissolve the purified ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly add 1M aqueous HCl dropwise with vigorous stirring until the pH is ~2-3. A white precipitate should form.

  • Isolation: Stir the suspension in the ice bath for an additional 30 minutes, then collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold water and then with a small amount of cold diethyl ether or hexane to aid in drying. Dry the solid under vacuum to obtain the final product.

Visualizations
Synthetic Workflow Diagram

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: C4-Iodination cluster_2 Step 3: Hydrolysis A Ethylhydrazine C Ethyl 1-ethyl-1H-pyrazole-5-carboxylate A->C Condensation (Acid Catalyst, Heat) B Dicarbonyl Precursor (e.g., Diethyl 2-(ethoxymethylene)malonate) B->C Condensation (Acid Catalyst, Heat) D Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate C->D Iodination (e.g., ICl, Li2CO3) E This compound D->E Saponification (LiOH, then H+)

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting Logic for Iodination Step

G start Problem: Low Yield / Impure Product in Iodination Step check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc cause1 Multiple Spots: Over-iodination (Di-iodo product) check_tlc->cause1 Di-iodo spot observed cause2 Multiple Spots: Starting Material Remains check_tlc->cause2 SM spot observed sol1a Decrease ICl/NIS equivalents (1.05 - 1.2 eq) cause1->sol1a sol1b Lower reaction temperature (e.g., to 0 °C) cause1->sol1b sol1c Reduce reaction time; monitor closely cause1->sol1c sol2a Increase reaction time or temperature moderately cause2->sol2a sol2b Switch to a more reactive iodinating system (e.g., ICl) cause2->sol2b sol2c Ensure reagents are pure and solvent is anhydrous cause2->sol2c

Sources

Technical Support Center: Synthesis of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Common Side Products for Researchers and Process Chemists

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid. As a key building block in medicinal chemistry, achieving high purity of this intermediate is critical. This document provides in-depth, field-proven insights into the common side products encountered during its synthesis, offering diagnostic guidance and practical solutions to minimize their formation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges and impurities observed during the multi-step synthesis of the target compound. We focus on a logical, problem-oriented approach, starting from the analytical observation back to the root cause in the synthetic sequence.

FAQ 1: Isomeric Impurities - "My mass spec is correct, but my NMR shows a mixture of two regioisomers. What is the likely side product?"

A: The most common isomeric impurity is the N2-alkylation product, 2-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid . Its formation is a frequent challenge in the N-alkylation of unsymmetrical pyrazoles.

Causality and Mechanism: The pyrazole anion, formed upon deprotonation of the N-H precursor, is an ambident nucleophile with electron density on both N1 and N2. Alkylation can therefore occur at either nitrogen atom. The regioselectivity of this reaction is a delicate balance of steric and electronic factors, heavily influenced by the reaction conditions.[1][2]

  • Steric Hindrance: Bulky substituents at the C5 position (like the carboxylic acid or ester group) tend to sterically hinder the approach of the alkylating agent to the adjacent N1 position, potentially favoring alkylation at the more accessible N2.

  • Counter-ion and Solvent Effects: The nature of the base's counter-ion (e.g., K⁺, Na⁺) and the solvent can influence which nitrogen atom is more available for reaction. For example, using sodium hydride (NaH) in a solvent like THF or DME can favor a different isomeric ratio compared to potassium carbonate (K₂CO₃) in acetonitrile.[3]

Troubleshooting & Mitigation Strategies:

  • Optimize Base and Solvent System: A systematic screen of bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, Acetonitrile, THF) is the most effective strategy. Often, a stronger base like NaH can lead to a more defined anionic species, potentially improving selectivity.[3]

  • Control Temperature: Running the alkylation at lower temperatures can enhance the kinetic selectivity, often favoring one isomer over the other.

  • Modify the Substrate: In some cases, introducing a bulky, temporary protecting group can definitively block one nitrogen, though this adds steps to the synthesis.

Visualizing N-Alkylation Regioselectivity:

G cluster_start Starting Pyrazole Anion cluster_reagents Reagents cluster_products Potential Products Start 4-Iodo-1H-pyrazole-5-carboxylate Anion Desired Desired Product: 1-ethyl-4-iodo-1H-pyrazole- 5-carboxylic acid Start->Desired  Alkylation at N1 (Thermodynamically Favored) Side Side Product: 2-ethyl-4-iodo-1H-pyrazole- 5-carboxylic acid Start->Side  Alkylation at N2 (Kinetically Favored under some conditions) Alkylating Ethyl Iodide (Et-I) Base Base (e.g., K₂CO₃, NaH)

Caption: Formation of N1 and N2 regioisomers during ethylation.

FAQ 2: Decarboxylated Impurity - "I see a major side product that has lost the carboxylic acid group. Why is this happening?"

A: You are observing the formation of 1-ethyl-4-iodo-1H-pyrazole due to decarboxylation. Pyrazole-4- and -5-carboxylic acids can be susceptible to losing CO₂, especially under harsh thermal or pH conditions.

Causality and Mechanism: Decarboxylation of heteroaromatic carboxylic acids is a known thermal decomposition pathway.[4] The reaction can be uncatalyzed at high temperatures or catalyzed by acids, bases, or transition metals like copper.[5][6] The stability of the resulting carbanion intermediate at the C5 position influences the ease of this reaction.

Troubleshooting & Mitigation Strategies:

  • Avoid High Temperatures: If the decarboxylation is observed after a high-temperature reaction or distillation, reduce the temperature and consider vacuum distillation if necessary. For reactions, aim for the lowest effective temperature.

  • Control pH During Workup: Avoid prolonged exposure to strong acids or bases, particularly at elevated temperatures, during workup and purification steps. Patent literature describes both acidic and basic conditions for intentionally promoting decarboxylation, highlighting the need for careful pH control when it is not desired.[7]

  • Purification Strategy: If decarboxylation is unavoidable, the resulting impurity (1-ethyl-4-iodo-1H-pyrazole) is significantly less polar than the desired carboxylic acid. This difference can be exploited for purification:

    • Acid/Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sat. NaHCO₃). The desired acid will move to the aqueous layer as its carboxylate salt, while the neutral decarboxylated impurity remains in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product.

FAQ 3: Incomplete Iodination - "My product is contaminated with 1-ethyl-1H-pyrazole-5-carboxylic acid. How can I drive the iodination to completion?"

A: The presence of the non-iodinated starting material indicates an incomplete electrophilic substitution reaction. This can be due to several factors related to the iodinating agent, reaction conditions, or substrate reactivity.

Causality and Mechanism: The iodination of the pyrazole ring at the C4 position is a classic electrophilic aromatic substitution. The success of this reaction depends on generating a sufficiently electrophilic iodine species (I⁺) that can attack the electron-rich pyrazole ring.[8] Common methods include:

  • Molecular Iodine (I₂) with an Oxidant: Reagents like Ceric Ammonium Nitrate (CAN) or hydrogen peroxide (H₂O₂) are used to oxidize I₂ to the active electrophile.[9][10]

  • N-Iodosuccinimide (NIS): A convenient source of electrophilic iodine, often activated by an acid catalyst.[8]

Troubleshooting & Mitigation Strategies:

IssueRecommended ActionScientific Rationale
Insufficient Reagent Increase the equivalents of the iodinating agent (e.g., from 1.1 to 1.3 eq. of I₂/CAN).Ensures enough electrophile is present to fully convert the starting material.
Low Reactivity Add a catalytic amount of a strong acid (e.g., H₂SO₄ or TFA) if using NIS.Protonation of NIS increases its electrophilicity, making it a more potent iodinating agent.[8]
Poor Oxidant Performance Ensure the oxidant (e.g., CAN) is fresh and active. Consider switching to a different system like I₂/H₂O₂.The in-situ generation of the electrophile is the rate-limiting step. An inefficient oxidant leads to a sluggish reaction.[10]
Reaction Time/Temp Increase the reaction time or gently warm the reaction mixture, monitoring carefully by TLC or LC-MS.Provides more time and energy for the reaction to reach completion. Refluxing is sometimes necessary.[9]

Analytical Profile of Target vs. Common Side Products

Rapid identification of impurities is key. The following table summarizes expected analytical signatures to help differentiate the desired product from its most common side products.

CompoundKey ¹H NMR Features (in CDCl₃, estimated)Expected Mass (M+H)⁺
This compound (Target) Singlet for pyrazole C3-H (~7.8-8.0 ppm), Quartet/Triplet for ethyl group. Broad singlet for COOH.280.96
2-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid (Isomer) Singlet for pyrazole C3-H shifted relative to target, different chemical shifts for ethyl group due to proximity to C3 vs C5.280.96
1-ethyl-4-iodo-1H-pyrazole (Decarboxylated) Two pyrazole ring protons (singlets, C3-H and C5-H). Absence of COOH peak.236.97
1-ethyl-1H-pyrazole-5-carboxylic acid (Under-iodinated) Two pyrazole ring protons (doublets, C3-H and C4-H). Absence of iodine means different splitting patterns.155.08

Recommended Synthetic Protocol (Minimizing Side Products)

This three-step protocol is designed to maximize regioselectivity and minimize decarboxylation by protecting the carboxylic acid as an ester during the alkylation and iodination steps.

Step 1: N-Alkylation of Ethyl Pyrazole-5-carboxylate
  • Rationale: Alkylating the ester precursor often gives better regiocontrol than alkylating the free acid. The ester group is less sterically demanding than the carboxylate anion.

  • To a solution of ethyl 4-iodo-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL/g), add potassium carbonate (1.5 eq).[11]

  • Add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the mixture to 60-70 °C and stir for 12-18 hours, monitoring the disappearance of starting material by TLC.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product will be a mixture of N1 and N2 isomers. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired N1 isomer (ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate).

Step 2: Iodination of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
  • Rationale: This step assumes a non-iodinated starting pyrazole. If starting with an already iodinated pyrazole, this step is omitted. C4 iodination is generally efficient on N-alkyl pyrazoles.

  • Dissolve ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in acetonitrile (15 mL/g).

  • Add Ceric Ammonium Nitrate (CAN) (1.1 eq) and molecular iodine (I₂) (1.3 eq) to the solution.[9]

  • Reflux the reaction mixture overnight. Monitor for completion by TLC/LC-MS.

  • Cool to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate to quench excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary.

Step 3: Saponification to the Carboxylic Acid
  • Rationale: A mild, room-temperature hydrolysis minimizes the risk of decarboxylation.

  • Dissolve the purified ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4-6 hours until TLC shows complete consumption of the ester.[12]

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • The desired product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Troubleshooting Workflow

G start Crude Product Analysis (NMR, LC-MS) q_mass Is Mass Spectrum Correct for Target? start->q_mass q_nmr Is NMR a single, clean isomer? q_mass->q_nmr  Yes q_mass_val What are the impurity masses? q_mass->q_mass_val  No mass_yes Yes isomer_issue Root Cause: N-Alkylation Regioselectivity Issue q_nmr->isomer_issue  No product_ok Product is Pure. Proceed with next step. q_nmr->product_ok  Yes nmr_no No, mixture of isomers observed isomer_sol Solution: 1. Re-optimize alkylation (base, solvent). 2. Improve chromatographic separation. isomer_issue->isomer_sol mass_no No decarboxyl_issue Root Cause: Decarboxylation (Heat/pH) q_mass_val->decarboxyl_issue  Mass = M-44 iodine_issue Root Cause: Incomplete Iodination q_mass_val->iodine_issue  Mass = M-126 mass_decarboxylated Mass = Target - 44 Da (CO₂) decarboxyl_sol Solution: 1. Use milder temperatures. 2. Control pH in workup. 3. Purify via acid/base extraction. decarboxyl_issue->decarboxyl_sol mass_no_iodine Mass = Target - 126 Da (Iodine) iodine_sol Solution: 1. Increase iodinating reagent. 2. Add acid catalyst (for NIS). 3. Increase reaction time/temp. iodine_issue->iodine_sol nmr_yes Yes

Caption: A logical workflow for diagnosing and solving impurity issues.

References

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Dalton Transactions.

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. CNKI.

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications.

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.

  • Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. ChemistrySelect.

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.

  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.

  • Synthesis of pyrazole-5-carboxylic acid. ResearchGate.

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science.

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office.

  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Benchchem.

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate.

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH.

  • Technical Support Center: Regioselective N-Alkylation of Pyrazoles. Benchchem.

  • Ethyl 4-iodo-1H-pyrazole-5-carboxylate. Biosynth.

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Technical Support Center: Deiodination of 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid. This versatile building block is a cornerstone in the synthesis of a multitude of pharmacologically relevant compounds.[1] However, its high reactivity, particularly the lability of the carbon-iodine bond, can lead to undesired deiodination during various synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions.[2] This guide is designed to provide in-depth troubleshooting advice, mechanistic insights, and practical solutions to mitigate this common side reaction, ensuring the success of your synthetic campaigns.

Core Challenge: Unwanted Deiodination

The C-I bond in 4-iodopyrazoles is significantly weaker than its C-Br or C-Cl counterparts, making it highly susceptible to cleavage.[2][3] While this enhanced reactivity facilitates desired transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under milder conditions, it also opens up pathways for competitive reductive dehalogenation (hydrodehalogenation), leading to the formation of the corresponding des-iodo pyrazole byproduct.[2][4][5] This not only reduces the yield of the desired product but also complicates purification.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of the deiodinated byproduct in my Suzuki-Miyaura coupling reaction. What are the likely causes?

A1: The formation of the deiodinated byproduct in Suzuki-Miyaura reactions is a common issue stemming from the premature reduction of the C-I bond.[2] Several factors can contribute to this:

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can favor the reductive dehalogenation pathway. The increased thermal energy can promote side reactions involving solvent or other reaction components acting as hydride donors.

  • Choice of Base: Strong bases, particularly in combination with protic solvents (e.g., ethanol, water), can generate hydride species that lead to deiodination. The nature of the base is crucial in maintaining the integrity of the C-I bond.

  • Palladium Catalyst and Ligand: The choice of palladium precursor and phosphine ligand can significantly influence the rate of reductive elimination versus other competing pathways. Some ligand systems may be more prone to generating palladium-hydride species, which are key intermediates in the deiodination process.

  • Purity of Reagents and Solvents: Impurities in solvents or reagents, such as residual water or alcohols, can act as hydride sources, contributing to the formation of the deiodinated byproduct.

Q2: How can I minimize deiodination in my palladium-catalyzed cross-coupling reactions?

A2: Minimizing deiodination requires careful optimization of reaction parameters:

  • Lower Reaction Temperature: If your desired coupling is proceeding, albeit with deiodination, try reducing the reaction temperature. Microwave-assisted synthesis can be particularly effective in providing localized, rapid heating, often reducing the overall thermal stress on the molecule.[6][7]

  • Screen Different Bases: Switching to a milder base can be beneficial. For instance, carbonates (e.g., K₂CO₃, Cs₂CO₃) are often preferred over stronger bases like hydroxides or alkoxides, especially in the presence of protic solvents.[7][8]

  • Optimize Catalyst and Ligand: Experiment with different palladium catalysts and phosphine ligands. Bulky, electron-rich phosphine ligands can sometimes stabilize the palladium center and disfavor the formation of palladium-hydride species.[9] For example, using a pre-formed catalyst like Pd(PPh₃)₄ or catalyst systems with ligands like SPhos can sometimes give cleaner reactions.[3][7]

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to minimize potential hydride sources.

  • Consider Alternative Coupling Partners: If deiodination remains a persistent issue in Suzuki couplings, consider switching to the corresponding pyrazole-4-boronic acid or its ester and coupling it with an aryl halide. This reverses the roles of the coupling partners and can circumvent the dehalogenation problem.[2]

Q3: I suspect deiodination is occurring, but my TLC is inconclusive. How can I definitively identify the deiodinated byproduct?

A3: Conclusive identification of the deiodinated byproduct requires analytical techniques beyond TLC:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct method. The deiodinated product will have a molecular weight that is 126.9 g/mol less than your starting material (the atomic weight of iodine).

  • Proton NMR (¹H NMR): The proton at the 4-position of the pyrazole ring will appear as a new signal in the aromatic region of the spectrum for the deiodinated product. This signal will be absent in the spectrum of your starting this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can also be used to separate and identify the deiodinated species by its mass.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
High levels (>20%) of deiodinated byproduct in a Suzuki reaction. 1. Reaction temperature is too high. 2. Base is too strong or incompatible. 3. Unsuitable palladium catalyst/ligand system.1. Reduce reaction temperature by 10-20 °C. 2. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or Cs₂CO₃).[8] 3. Screen alternative catalysts (e.g., Pd(dppf)Cl₂) and ligands (e.g., SPhos).
Reaction is sluggish and incomplete, with some deiodination. 1. Catalyst deactivation. 2. Insufficiently active catalyst system for the given temperature.1. Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%). 2. Switch to a more active catalyst system known for lower temperature couplings. 3. Ensure rigorous degassing of solvents to prevent oxidative degradation of the catalyst.
Deiodination observed even at room temperature. 1. Presence of a potent reducing agent as an impurity. 2. Highly active palladium-hydride species formation.1. Purify all reagents and use freshly distilled, anhydrous solvents. 2. Consider adding a mild oxidant or a hydride scavenger, though this requires careful optimization to avoid interfering with the desired reaction.
Inconsistent results and variable amounts of deiodination between batches. 1. Inconsistent quality of reagents or solvents. 2. Variations in reaction setup and inert atmosphere.1. Standardize the source and purification methods for all materials. 2. Ensure a consistently inert atmosphere (e.g., using a glovebox or Schlenk line techniques) for every reaction.

Mechanistic Insights into Deiodination

The unintended removal of iodine from this compound during palladium-catalyzed reactions typically proceeds through a reductive pathway involving a palladium-hydride intermediate.

Proposed Mechanism of Deiodination

Deiodination_Mechanism A Pd(0)L_n C Oxidative Addition A->C B Ar-I (this compound) B->C D Ar-Pd(II)(I)L_n C->D F Hydride Transfer D->F E Hydride Source (e.g., Solvent, Base, H₂O) E->F G Ar-Pd(II)(H)L_n F->G H Reductive Elimination G->H I Ar-H (Deiodinated Product) H->I J Pd(0)L_n H->J

Caption: Proposed catalytic cycle for palladium-mediated deiodination.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-I bond of the pyrazole, forming an Ar-Pd(II)-I intermediate. This is the first step in both the desired cross-coupling and the undesired deiodination pathway.

  • Formation of a Palladium-Hydride Species: A palladium-hydride species (Ar-Pd(II)-H) can be formed. The hydride can originate from various sources, including solvent molecules (e.g., alcohols), water, or even the base used in the reaction.

  • Reductive Elimination: The Ar-Pd(II)-H intermediate undergoes reductive elimination to form the deiodinated product (Ar-H) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling with Minimized Deiodination

This protocol is optimized for rapid reaction times and reduced thermal stress to minimize the formation of the deiodinated byproduct.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, and Cs₂CO₃.

  • Add DME and water in a 4:1 ratio (e.g., 2 mL DME, 0.5 mL H₂O).

  • Purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the mixture.

  • Seal the vial tightly.

  • Place the vial in a microwave reactor and irradiate at 90-100°C for 10-20 minutes.

  • Monitor the reaction progress by LC-MS to check for product formation and the absence of the deiodinated byproduct.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting Flowchart

This flowchart provides a logical sequence of steps to address deiodination issues.

Troubleshooting_Flowchart start Deiodination Observed q1 Is the reaction temperature > 100°C? start->q1 a1_yes Reduce temperature to 80-90°C. Use microwave if possible. q1->a1_yes Yes q2 Is a strong base (e.g., NaOH, K-OtBu) used? q1->q2 No a1_yes->q2 a2_yes Switch to a milder base: K₂CO₃ or Cs₂CO₃. q2->a2_yes Yes q3 Are you using standard Pd(OAc)₂/PPh₃? q2->q3 No a2_yes->q3 a3_yes Screen alternative catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂. q3->a3_yes Yes q4 Are solvents anhydrous grade? q3->q4 No a3_yes->q4 a4_no Use freshly distilled or commercially available anhydrous solvents. q4->a4_no No end Problem Resolved q4->end Yes a4_no->end

Caption: A step-by-step guide to troubleshooting deiodination.

References

  • Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity - PMC. (n.d.).
  • Two types of deiodination mechanisms. (a) Deiodination from the outer aromatic ring of T4 through keto‐enol tautomerization.[4] (b) Deiodination from the inner aromatic ring of T4 through a key intermediate containing a Se⋅⋅⋅I halogen bond and a chalcogen bond. The reaction mechanisms proposed by Mugesh et al.[10] and Sicilia et al.[10a] are shown in black and blue, respectively. - ResearchGate. (n.d.). Retrieved from

  • Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination - YouTube. (2025, September 17).
  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - MDPI. (n.d.).
  • 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions - Benchchem. (n.d.).
  • New insights into the structure and mechanism of iodothyronine deiodinases - PubMed. (n.d.).
  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Palladium-catalyzed difluoromethylthiolation of heteroaryl bromides, iodides, triflates and aryl iodides - PMC - NIH. (n.d.).
  • Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. (n.d.).
  • Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC - NIH. (n.d.).
  • Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon - ResearchGate. (2025, August 5).
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - NIH. (n.d.).
  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem. (n.d.).
  • Application Notes and Protocols: 4-Iodopyrazole in Catalysis - Benchchem. (n.d.).
  • Reductive Elimination of Aryl Halides from Palladium(II) | Request PDF - ResearchGate. (2025, August 6).
  • Aryl Halides - Chemistry LibreTexts. (2021, July 31).
  • Halogen Bonding Interactions of Haloaromatic Endocrine Disruptors and the Potential for Inhibition of Iodothyronine Deiodinases - ODU Digital Commons. (2023, March 1).
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. (n.d.).
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH. (2025, March 25).
  • Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature | The Journal of Organic Chemistry - ACS Publications. (2024, February 1).
  • Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature - PMC - NIH. (n.d.).
  • Ethyl 4-iodo-1H-pyrazole-5-carboxylate | 179692-08-1 | EHA69208 - Biosynth. (n.d.).
  • Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. Part 2. Selectivity and Kinetics | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - NIH. (2025, April 4).
  • Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate. (2025, August 10).
  • Phosphinogold(I) Dithiocarbamate Complexes: Effect of the Nature of Phosphine Ligand on Anticancer Properties - PMC - NIH. (n.d.).
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (n.d.).
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. (2022, October 3).
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - ResearchGate. (2025, March 10).
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (n.d.).
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem. (n.d.).
  • Effect of Halogen Substitution on the Regioselective Deiodination of Thyroid Hormone Analogues by Deiodinase Mimics - PubMed. (2025, March 25).
  • Heck Reaction - Organic Chemistry Portal. (n.d.).
  • Mechanism of thyroxine deiodination by naphthyl-based iodothyronine deiodinase mimics and the halogen bonding role: a DFT investigation - PubMed. (2015, June 1).
  • The role of the iodothyronine deiodinases in the physiology and pathophysiology of thyroid hormone action - PubMed. (n.d.).

Sources

Technical Support Center: Refining Purification Protocols for 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to empower you with the knowledge to overcome common challenges and optimize your purification workflows.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound analogs. The question-and-answer format is designed to provide direct solutions to common experimental challenges.

Issue 1: Product Tailing or Streaking During Silica Gel Column Chromatography

Question: My target compound, a this compound analog, is streaking badly on the silica gel column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?

Answer: Streaking of carboxylic acids on silica gel is a frequent problem.[1] This phenomenon is primarily due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic nature of the silica gel stationary phase.[1] This can result in a mixture of the protonated and deprotonated forms of your compound on the column, causing the observed tailing.

To mitigate this, the key is to ensure your carboxylic acid remains fully protonated throughout the purification process. This can be achieved by adding a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1] This acidic modifier suppresses the deprotonation of your target compound, leading to a more defined band and significantly improved separation.

Experimental Protocol: Modified Column Chromatography for Carboxylic Acids

  • TLC Analysis with Acidic Modifier:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber containing your chosen eluent system (e.g., a mixture of hexane and ethyl acetate) with the addition of 0.5-1% acetic or formic acid.

    • Identify a solvent ratio that provides a good Rf value (typically 0.3-0.4) for your product and clear separation from impurities.

  • Column Preparation and Elution:

    • Prepare your silica gel column as you normally would.

    • Prepare a bulk solution of the optimized mobile phase from your TLC analysis, including the 0.5-1% acidic modifier.

    • Load your crude sample onto the column.

    • Elute the column with the acidified mobile phase, collecting fractions.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure. The volatile acidic modifier will be removed during this step.

Issue 2: Product "Oiling Out" or Failing to Crystallize During Recrystallization

Question: I'm attempting to purify my this compound analog by recrystallization, but it keeps "oiling out" and forming a gum instead of crystals. What should I do?

Answer: "Oiling out" during recrystallization is a common issue that occurs when the solute is insoluble in the hot solvent at the boiling point and separates as a liquid. This can be caused by several factors, including the presence of impurities that depress the melting point or the use of an inappropriate solvent system.

Here are several strategies to address this:

  • Solvent System Modification:

    • Increase Solvent Volume: You may be using too little solvent, leading to supersaturation at a temperature above the melting point of your compound. Try using a larger volume of hot solvent to fully dissolve the compound.

    • Two-Solvent System: A two-solvent system can be very effective.[2] Dissolve your compound in a minimal amount of a hot solvent in which it is highly soluble. Then, slowly add a second "anti-solvent" (in which your compound is poorly soluble) dropwise until you observe persistent turbidity. Reheat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Scratching and Seeding:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline material, add a tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Pre-Purification: The presence of impurities can significantly hinder crystallization. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove some of the impurities before attempting recrystallization.

Issue 3: Low Recovery of the Purified Carboxylic Acid

Question: After purification, the yield of my this compound analog is very low. What are the potential causes and how can I improve my recovery?

Answer: Low recovery can stem from several stages of the purification process. Here's a breakdown of common causes and their solutions:

Potential Cause Explanation Solution
Incomplete Extraction During an acid-base extraction, if the pH of the aqueous layer is not sufficiently basic, the carboxylic acid will not be fully deprotonated and will remain in the organic layer.Ensure the pH of the aqueous bicarbonate or carbonate solution is well above the pKa of your carboxylic acid (typically a pH of 9-10 is sufficient). Perform multiple extractions with fresh aqueous base to ensure complete transfer of the carboxylate salt to the aqueous layer.[1]
Premature Crystallization During hot filtration in a recrystallization procedure, the product can crystallize on the filter paper or in the funnel as the solution cools.Preheat the filtration apparatus (funnel and filter paper) with hot solvent before filtering your dissolved product.[1] This will help maintain the temperature and prevent premature crystallization.
Using Too Much Solvent In recrystallization, using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor upon cooling.Use the minimum amount of hot solvent required to fully dissolve your crude product.
Product Adsorption on Silica Gel As discussed in Issue 1, strong interactions with the silica gel can lead to incomplete elution of the product from the column.The addition of a small amount of acetic or formic acid to the eluent will help to minimize these interactions and improve recovery.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound analogs.

Q1: What are the most common impurities I can expect in my crude this compound analog?

A1: The impurities will largely depend on the synthetic route employed. However, some common impurities include:

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in your crude product.

  • Regioisomers: If the synthesis is not completely regioselective, you may have isomeric pyrazole products that can be challenging to separate.[3]

  • Byproducts from Side Reactions: Side reactions can lead to the formation of various byproducts. For instance, in some pyrazole syntheses, pyrazoline intermediates can be present if cyclization or aromatization is incomplete.[3]

  • Residual Solvents: Solvents used in the reaction or workup may be present in the crude product.

  • Water: The presence of water can affect the physical state of your product and interfere with certain purification techniques.[1]

Q2: Can I use reverse-phase HPLC for the purification of these compounds?

A2: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of small molecules like your pyrazole analogs, especially when high purity is required.[4][5] It separates compounds based on their polarity, with non-polar compounds having longer retention times on the non-polar stationary phase (e.g., C18).

For carboxylic acids, it is often necessary to add an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically at 0.1%), to the mobile phase (usually a mixture of water and acetonitrile or methanol). This suppresses the ionization of the carboxyl group, leading to sharper peaks and better separation.

Q3: My purified product is a persistent oil. How can I induce it to solidify?

A3: If your purified this compound analog is an oil, it could be due to residual solvent or trace impurities that are depressing its melting point. Here are some steps you can take:

  • High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed by using a rotary evaporator followed by drying under a high-vacuum pump.[6] Gentle heating can be applied if the compound is thermally stable.

  • Trituration: Add a small amount of a solvent in which your compound is insoluble (an "anti-solvent") and stir or sonicate the mixture. This can sometimes induce crystallization.

  • Salt Formation: Carboxylic acids can be converted to their corresponding salts by treatment with a base. These salts are often crystalline solids and can be purified by recrystallization. The pure acid can then be regenerated by acidification. Similarly, the basic nitrogen on the pyrazole ring can be protonated with an acid to form a salt, which may be a crystalline solid.[6][7]

Q4: How can I remove colored impurities from my product?

A4: Colored impurities can often be removed by the following methods:

  • Charcoal Treatment: Dissolve your compound in a suitable solvent, add a small amount of activated charcoal, and stir for a short period. The charcoal will adsorb the colored impurities. Filter the mixture through a pad of celite to remove the charcoal, and then recover your product by removing the solvent or by recrystallization.[6]

  • Recrystallization: This technique itself is often effective at removing colored impurities, as they may remain in the mother liquor.[6]

  • Silica Gel Plug: Dissolve your compound in a minimal amount of a relatively non-polar solvent and pass it through a short plug of silica gel. The more polar colored impurities may be retained on the silica.[6]

III. Visualizing Purification Workflows

The following diagrams illustrate the logical steps involved in troubleshooting common purification challenges.

Workflow for Troubleshooting Column Chromatography

G start Start: Crude Product tlc Perform TLC Analysis start->tlc streaking Streaking or Tailing Observed? tlc->streaking add_acid Add 0.5-1% Acetic or Formic Acid to Eluent streaking->add_acid Yes no_streaking No Streaking streaking->no_streaking No re_tlc Re-run TLC add_acid->re_tlc column_chrom Run Column Chromatography re_tlc->column_chrom pure_product Collect Pure Fractions column_chrom->pure_product no_streaking->column_chrom

Caption: Decision workflow for optimizing column chromatography of carboxylic acids.

Workflow for Troubleshooting Recrystallization

G start Start: Crude Product for Recrystallization dissolve Dissolve in Minimum Hot Solvent start->dissolve oiling_out Product 'Oils Out'? dissolve->oiling_out modify_solvent Modify Solvent System (e.g., two-solvent) oiling_out->modify_solvent Yes cool Cool Slowly oiling_out->cool No modify_solvent->dissolve no_crystals No Crystals Form? cool->no_crystals scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Yes crystals_form Crystals Form no_crystals->crystals_form No scratch_seed->crystals_form filter_dry Filter and Dry Crystals crystals_form->filter_dry pure_product Pure Crystalline Product filter_dry->pure_product

Caption: Troubleshooting steps for successful recrystallization.

IV. References

  • BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 4-Iodopyrazole. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole. Retrieved from

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. Retrieved from

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from

  • LCGC. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. Retrieved from

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Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

Introduction to the Structural Challenge

The synthesis of substituted pyrazoles can often lead to isomeric products. For the target molecule, 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid, key structural questions that need unambiguous answers include:

  • Regiochemistry of the N-ethyl group: Is the ethyl group on the N1 or N2 position of the pyrazole ring?

  • Position of the iodo and carboxylic acid groups: Are the iodine atom and the carboxylic acid group at the C4 and C5 positions, respectively?

  • Overall connectivity and purity: Has the desired molecule been synthesized, and is it free from starting materials, reagents, and isomeric impurities?

To address these questions, a multi-pronged analytical approach is essential. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Comparative Analysis of Analytical Techniques

A combination of spectroscopic and spectrometric techniques is crucial for a comprehensive structural confirmation. While each method provides valuable information, they have distinct strengths and limitations.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons, regiochemistry.Provides detailed information about the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) can establish through-bond correlations.[1]Does not directly provide molecular weight. Can be complex to interpret for mixtures.
Mass Spectrometry Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.Confirms the molecular formula. The isotopic pattern of iodine is a key diagnostic feature.[2][3]Does not provide information on the connectivity of atoms. Isomers often have identical molecular weights.
X-ray Crystallography Absolute 3D structure of the molecule in the solid state.Provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.[4][5][6]Requires a single, high-quality crystal, which can be challenging to obtain. The solid-state structure may not represent the conformation in solution.
The Logic of a Multi-Technique Approach

Relying on a single technique is often insufficient. For instance, while mass spectrometry can confirm the correct molecular formula for C6H7IN2O2, it cannot distinguish between the desired product and its isomers, such as 2-ethyl-4-iodo-2H-pyrazole-5-carboxylic acid. NMR spectroscopy, particularly 2D NMR, can establish the connectivity between the ethyl group and the pyrazole ring, and the relative positions of the substituents.[1] However, in cases of ambiguity, only X-ray crystallography can provide the definitive, three-dimensional structure.[4][5][6]

Experimental Protocols and Data Interpretation

Synthesis of this compound Derivatives

The synthesis of pyrazole derivatives can be achieved through various methods. A common route involves the reaction of a hydrazine with a β-dicarbonyl compound, followed by functionalization of the pyrazole ring.[7][8] The iodination of the pyrazole ring is a key step, and various reagents and conditions can be employed to achieve the desired regioselectivity.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For this compound, specific NMR experiments are crucial.

¹H NMR Spectroscopy

Objective: To identify the proton signals and their multiplicities, providing initial clues about the structure.

Expected Signals:

  • Ethyl group: A quartet (CH₂) and a triplet (CH₃). The chemical shift of the quartet provides information about its attachment to a nitrogen atom.

  • Pyrazole ring proton: A singlet for the C3-H. Its chemical shift will be influenced by the adjacent substituents.

  • Carboxylic acid proton: A broad singlet, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

Objective: To identify the number of unique carbon atoms and their chemical environments.

Expected Signals:

  • Pyrazole ring carbons: Three distinct signals for C3, C4, and C5. The carbon bearing the iodine atom (C4) will show a characteristic upfield shift due to the heavy atom effect.

  • Ethyl group carbons: Two signals for the CH₂ and CH₃ groups.

  • Carboxylic acid carbon: A signal in the downfield region (typically >160 ppm).

2D NMR Spectroscopy (HSQC and HMBC)

Objective: To establish correlations between protons and carbons, confirming the connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This will confirm the assignments of the ethyl and pyrazole ring protons to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment to confirm the regiochemistry. For example, a correlation between the CH₂ protons of the ethyl group and the C5 of the pyrazole ring would confirm the N1-ethyl substitution.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition.

Expected Results:

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C6H7IN2O2.

  • Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern of the molecular ion. Iodine is monoisotopic (¹²⁷I), so the M+ peak will be a singlet. However, the presence of other elements with isotopes (like ¹³C) will lead to a small M+1 peak.

  • Fragmentation Pattern: The fragmentation pattern can provide additional structural information. Common fragmentation pathways for pyrazole derivatives may involve the loss of the carboxylic acid group or cleavage of the ethyl group.[10][11] Halogenated compounds often exhibit characteristic fragmentation patterns.[2][12]

X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

The resulting crystal structure will provide precise bond lengths, bond angles, and the absolute connectivity of all atoms, leaving no ambiguity about the structure.[4][5][6] The packing of molecules in the crystal lattice is often governed by hydrogen bonding interactions involving the carboxylic acid and pyrazole nitrogen atoms.[5][6][13]

Visualizing the Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Pyrazole Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Xray X-ray Crystallography (if single crystal is available) Purification->Xray if needed Confirmed Structure Confirmed NMR->Confirmed MS->Confirmed Xray->Confirmed

Caption: Workflow for Structural Confirmation.

Conclusion

The structural confirmation of this compound derivatives requires a synergistic approach, leveraging the strengths of multiple analytical techniques. While NMR spectroscopy provides the foundational information on atomic connectivity and mass spectrometry confirms the molecular formula, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure. By following the logical workflow and understanding the causality behind the choice of each experimental technique, researchers can ensure the scientific integrity of their work and proceed with confidence in the development of these promising compounds.

References

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • Li, J., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Molecular Structure.
  • Hu, H., et al. (n.d.). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society.
  • Thomas, S. P., & Row, T. N. G. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Acta Crystallographica Section C: Structural Chemistry.
  • Claramunt, R. M., et al. (2013).
  • Foces-Foces, C., et al. (n.d.). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. New Journal of Chemistry.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry.
  • Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules.
  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (2009). Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy. Magnetic Resonance in Chemistry.
  • Gîrd, C. E., et al. (2024).
  • Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
  • Mickevičius, V., & Vainilavičius, P. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Machulek, A. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds.
  • Takhistov, V. V., & Ponomarev, D. A. (2015). Mass spectrometry of halogen-containing organic compounds. Russian Journal of General Chemistry.
  • (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
  • (2023).
  • (n.d.).
  • (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem.
  • (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook.
  • (n.d.). Mass Spectrometric Analysis.
  • (n.d.).
  • Caputo, C. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank.
  • Yogi, B. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

Sources

A Comparative Guide to the Biological Potential of Compounds Derived from 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential biological activities of compounds synthesized from the versatile scaffold, 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid. While direct biological data for derivatives of this specific starting material is emerging, this document leverages data from structurally related compounds to highlight its significant potential in drug discovery. We will explore potential anticancer and antimicrobial applications, supported by experimental data from closely related pyrazole-5-carboxamides and other relevant analogs. This guide is intended for researchers, scientists, and drug development professionals interested in the vast therapeutic potential of novel pyrazole derivatives.

Introduction: The Promise of the this compound Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The specific scaffold, this compound, offers a unique combination of features that make it an exceptionally promising starting point for the synthesis of novel therapeutic agents.

The ethyl group at the N1 position can influence solubility and metabolic stability. The carboxylic acid at the C5 position is a key functional group that can be readily converted into a variety of amides and esters, which are common moieties in bioactive molecules, often crucial for target engagement through hydrogen bonding. Most importantly, the iodo group at the C4 position serves as a versatile synthetic handle for introducing a wide range of substituents via well-established cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity, a fundamental principle in structure-activity relationship (SAR) studies.

Comparative Analysis of Potential Biological Activities

Based on the activities of structurally similar compounds, derivatives of this compound are predicted to exhibit significant potential in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: Targeting Hypoxia-Inducible Factor 1 (HIF-1)

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and a key driver of cancer progression, metastasis, and resistance to therapy. A master regulator of the cellular response to hypoxia is the transcription factor HIF-1. Inhibition of the HIF-1 signaling pathway is therefore a promising strategy for cancer treatment.

While direct data on HIF-1 inhibition by derivatives of our target scaffold is not yet published, compelling evidence comes from a closely related series of 1-ethylpyrazole-3-carboxamides . A study by Yasuda et al. identified several compounds in this class as potent HIF-1 inhibitors. This provides a strong rationale for exploring the HIF-1 inhibitory potential of 1-ethyl-4-substituted-pyrazole-5-carboxamides. The C4-iodo group on our scaffold of interest allows for the introduction of diverse aryl and heteroaryl groups that could further enhance potency and selectivity.

Below is a comparison of the HIF-1 inhibitory activity of selected 1-ethylpyrazole-3-carboxamides, which can serve as a benchmark for future studies on derivatives of this compound.

Table 1: HIF-1 Inhibitory Activity of 1-Ethylpyrazole-3-carboxamide Analogs

Compound IDStructureR GroupIC50 (µM)[1]
1 (CLB-016) 1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide4-methoxyphenyl19.1
11Ae N-(4-tert-butylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide4-tert-butylphenyl8.1
KUSC-5037 N-(4-(trifluoromethoxy)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide4-(trifluoromethoxy)phenyl1.2[2]

IC50 values were determined using a hypoxia-responsive luciferase reporter gene assay.

The data clearly indicates that the nature of the substituent on the carboxamide nitrogen significantly influences HIF-1 inhibitory activity. This underscores the importance of the synthetic versatility of the this compound scaffold, which allows for the exploration of a wide variety of such substituents at the C5-carboxamide position, in addition to modifications at the C4 position.

Broader Anticancer Potential of Pyrazole-5-carboxamides

The anticancer potential of the pyrazole-5-carboxamide core is not limited to HIF-1 inhibition. Numerous studies have demonstrated the potent cytotoxic effects of this class of compounds against a variety of cancer cell lines, often acting through different mechanisms. For instance, certain pyrazole-5-carboxamides have been shown to inhibit telomerase, an enzyme crucial for the immortal phenotype of cancer cells.[3]

Table 2: In Vitro Anticancer Activity of Selected Pyrazole-5-carboxamide Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
Compound 8e MGC-803 (gastric cancer)1.02 ± 0.08[3]
Compound 4j HCT116 (colon carcinoma)1.1[4]
Compound 4j Huh7 (liver carcinoma)1.6[4]
Compound 4j MCF7 (breast carcinoma)3.3[4]

These examples further strengthen the rationale for synthesizing and evaluating libraries of compounds derived from this compound for broad-spectrum anticancer activity.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens represents a critical global health threat. The pyrazole scaffold has been a fruitful source of novel antimicrobial agents. Pyrazole-5-carboxamides, in particular, have shown promising activity against a range of bacteria and fungi.

Table 3: In Vitro Antimicrobial Activity of Selected Pyrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25[5]
Compound 4 Streptococcus epidermidis0.25[5]
Compound 2 Aspergillus niger1[5]
Compound 5c Staphylococcus aureus10[1]
Compound 5c Escherichia coli10[1]
Compound 5c Bacillus subtilis15[1]

The potent, broad-spectrum activity of these pyrazole derivatives suggests that novel compounds synthesized from this compound could be valuable additions to the arsenal of antimicrobial agents. The ability to functionalize both the C4 and C5 positions provides a strategic advantage in the search for compounds with improved potency and a favorable safety profile.

Experimental Methodologies

To facilitate the investigation of derivatives of this compound, we provide detailed protocols for the key biological assays discussed in this guide.

Synthesis of Pyrazole-5-carboxamides (General Procedure)

The following diagram illustrates a general synthetic route from this compound to target carboxamides and subsequent C4-functionalized analogs.

Synthesis_Workflow A 1-Ethyl-4-iodo-1H-pyrazole- 5-carboxylic acid B Acid Chloride Intermediate A->B SOCl2 or (COCl)2 D 1-Ethyl-4-iodo-N-substituted- 1H-pyrazole-5-carboxamide B->D Amine Coupling C Amine (R-NH2) C->D F 1-Ethyl-4-R'-N-substituted- 1H-pyrazole-5-carboxamide D->F Suzuki Coupling E Boronic Acid/Ester (R'-B(OR)2) E->F HIF1_Assay_Workflow A Seed cells with HRE-luciferase reporter construct B Treat with test compounds A->B C Incubate under normoxic (21% O2) and hypoxic (1% O2) conditions B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Calculate % HIF-1 inhibition E->F

Sources

A Comparative Guide to Pyrazole Intermediates: The Strategic Advantages of 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, pyrazole-containing compounds represent a cornerstone of therapeutic innovation. Their versatile biological activities have led to the development of numerous blockbuster drugs.[1][2] The strategic functionalization of the pyrazole core is paramount in the hit-to-lead and lead optimization phases of drug discovery, enabling the exploration of vast chemical space to fine-tune pharmacological properties. This guide provides an in-depth comparison of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid with other key pyrazole intermediates, offering a critical evaluation of their performance in essential cross-coupling reactions, supported by experimental data and protocols.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This unique arrangement imparts a distinct electronic character, allowing it to act as both a hydrogen bond donor and acceptor, and to participate in various non-covalent interactions with biological targets.[1] Consequently, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2] The ability to readily introduce diverse substituents onto the pyrazole ring is therefore a critical enabler of modern drug development.

This compound: A Versatile Building Block

Among the various functionalized pyrazoles, this compound stands out as a particularly valuable intermediate. The presence of three key functional handles—an ethyl group at the N1 position, an iodo group at the C4 position, and a carboxylic acid at the C5 position—provides a trifecta of opportunities for molecular elaboration.

  • N1-Ethyl Group: This substituent can influence the molecule's lipophilicity and metabolic stability, and its presence directs the regioselectivity of further reactions.

  • C5-Carboxylic Acid: This functional group serves as a versatile handle for amide bond formation, esterification, or as a bioisostere for other acidic functionalities, enabling the modulation of physicochemical properties and target engagement.

  • C4-Iodo Group: The iodine atom is the star player for diversification through cross-coupling chemistry. The inherent weakness of the C-I bond makes it an excellent leaving group in a variety of palladium-catalyzed reactions.

Comparative Reactivity in Key Cross-Coupling Reactions

The choice of a halogen atom at the C4 position of the pyrazole ring is a critical decision in the design of a synthetic route. The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl.[3] This trend is a direct consequence of the bond dissociation energies, with the weaker C-I bond facilitating the rate-determining oxidative addition step in the catalytic cycle.

To provide a quantitative comparison, we will examine the performance of 1-ethyl-4-halo-1H-pyrazole-5-carboxylates in three of the most powerful and widely used cross-coupling reactions in drug discovery: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Synthesis of Pyrazole Intermediates

The requisite 1-ethyl-4-halo-1H-pyrazole-5-carboxylate intermediates can be synthesized through established methodologies. The ethylation of the pyrazole nitrogen can be achieved using reagents like ethyl iodide or diethyl sulfate. Halogenation at the C4 position can be accomplished using various reagents, for instance, N-iodosuccinimide (NIS) for iodination, N-bromosuccinimide (NBS) for bromination, and sulfuryl chloride or hydrochloric acid/hydrogen peroxide for chlorination.[4][5]

Workflow for the Synthesis of 1-Ethyl-4-halopyrazole-5-carboxylates

start Ethyl Pyrazole-5-carboxylate ethylation N1-Ethylation (e.g., EtI, K2CO3) start->ethylation intermediate Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate ethylation->intermediate halogenation C4-Halogenation intermediate->halogenation iodo Ethyl 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylate (e.g., NIS) halogenation->iodo Iodination bromo Ethyl 1-Ethyl-4-bromo-1H-pyrazole-5-carboxylate (e.g., NBS) halogenation->bromo Bromination chloro Ethyl 1-Ethyl-4-chloro-1H-pyrazole-5-carboxylate (e.g., SO2Cl2) halogenation->chloro Chlorination

Caption: General synthetic scheme for 1-ethyl-4-halopyrazole-5-carboxylates.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. The higher reactivity of the C-I bond in 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate generally allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo and chloro counterparts.

Halogen (X) at C4Typical Catalyst SystemTemperature (°C)Time (h)Yield (%)Reference
Iodo (I) Pd(PPh₃)₄, K₂CO₃802-4>90[3]
Bromo (Br) Pd(dppf)Cl₂, Na₂CO₃1008-1270-85[1]
Chloro (Cl) Pd₂(dba)₃, SPhos, K₃PO₄11018-2450-70[3]
Table 1: Comparative data for the Suzuki-Miyaura coupling of ethyl 1-ethyl-4-halo-1H-pyrazole-5-carboxylates with phenylboronic acid. Conditions are generalized from literature for comparative purposes.

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylate

  • To a reaction vessel, add ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate (1.0 mmol), the desired boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of dioxane and water (5 mL).

  • Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of a phosphine ligand is crucial. For the more reactive iodopyrazole, a simple catalyst like Pd(PPh₃)₄ is often sufficient. The less reactive bromo- and especially chloro-pyrazoles often require more electron-rich and bulky phosphine ligands, such as SPhos, to facilitate the challenging oxidative addition step. The use of a base is essential to activate the organoboron species for transmetalation.

Workflow for Suzuki-Miyaura Coupling

reagents Combine Halopyrazole, Boronic Acid, Base, and Pd Catalyst degas Degas and Add Inert Atmosphere reagents->degas heat Heat and Stir degas->heat workup Aqueous Workup heat->workup purify Purification (Chromatography) workup->purify product Coupled Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the synthesis of alkynes from terminal alkynes and organohalides. Similar to the Suzuki-Miyaura coupling, the reactivity of the halopyrazole is a key determinant of the reaction's success. The iodo-substituted pyrazole is the most reactive substrate, often allowing for copper-free conditions, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts.

Halogen (X) at C4Typical Catalyst SystemTemperature (°C)Time (h)Yield (%)Reference
Iodo (I) PdCl₂(PPh₃)₂, CuI, Et₃NRoom Temp - 501-3>90[2]
Bromo (Br) Pd(PPh₃)₄, CuI, Et₃N60-806-1265-80[2]
Chloro (Cl) Pd₂(dba)₃, XPhos, Cs₂CO₃100-12018-2440-60[3]
Table 2: Comparative data for the Sonogashira coupling of ethyl 1-ethyl-4-halo-1H-pyrazole-5-carboxylates with phenylacetylene. Conditions are generalized from literature for comparative purposes.

Experimental Protocol: Sonogashira Coupling of Ethyl 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylate

  • To a Schlenk flask, add ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as THF (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50°C) for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Causality Behind Experimental Choices: The Sonogashira reaction traditionally employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. For the highly reactive iodopyrazole, the reaction can often be performed at room temperature. The less reactive bromo- and chloro-pyrazoles necessitate higher temperatures and more sophisticated catalyst systems.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds. While the general reactivity trend of halogens often holds, interesting exceptions can be observed. In some cases, the greater stability of the C-Br bond can lead to higher yields compared to the more reactive but potentially less stable C-I bond, which can be prone to side reactions like hydrodehalogenation. One study on the Buchwald-Hartwig amination of 4-halo-1H-1-tritylpyrazoles found that the 4-bromo derivative was more effective than the 4-iodo or 4-chloro counterparts.[6]

Halogen (X) at C4Typical Catalyst SystemTemperature (°C)Time (h)Yield (%)Reference
Iodo (I) Pd₂(dba)₃, Xantphos, Cs₂CO₃90-11012-1860-75[7]
Bromo (Br) Pd₂(dba)₃, BINAP, NaOtBu90-11012-1875-90[6]
Chloro (Cl) Pd(OAc)₂, RuPhos, K₃PO₄110-13024-4840-60[7]
Table 3: Comparative data for the Buchwald-Hartwig amination of ethyl 1-ethyl-4-halo-1H-pyrazole-5-carboxylates with morpholine. Conditions are generalized from literature for comparative purposes.

Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 1-Ethyl-4-bromo-1H-pyrazole-5-carboxylate

  • To an oven-dried reaction tube, add ethyl 1-ethyl-4-bromo-1H-pyrazole-5-carboxylate (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a suitable phosphine ligand such as BINAP (0.03 mmol, 3 mol%).

  • Add a strong base, such as sodium tert-butoxide (1.4 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the amine (1.2 mmol) and a dry, degassed solvent like toluene (3 mL).

  • Heat the reaction mixture to 100°C for 12-18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Causality Behind Experimental Choices: The choice of ligand and base is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition and the final reductive elimination steps. Strong, non-nucleophilic bases like sodium tert-butoxide are used to deprotonate the amine, forming the active nucleophile. The observation that the bromo-pyrazole can sometimes outperform the iodo-pyrazole highlights the delicate balance between reactivity and stability in these complex catalytic cycles.

Conclusion: Strategic Selection of Pyrazole Intermediates

The evidence presented in this guide underscores the strategic importance of selecting the appropriate pyrazole intermediate for a given synthetic transformation. While the general reactivity trend of C-I > C-Br > C-Cl is a useful guideline, the optimal choice of halogen can be nuanced and reaction-dependent.

This compound is an exceptionally versatile and highly reactive building block. Its superior performance in Suzuki-Miyaura and Sonogashira couplings, often allowing for milder conditions and shorter reaction times, makes it an ideal choice for rapid library synthesis and the construction of complex molecular architectures.

However, for certain transformations like the Buchwald-Hartwig amination, the more stable 1-ethyl-4-bromo-1H-pyrazole-5-carboxylic acid may offer advantages in terms of yield and reduced side reactions. The 1-ethyl-4-chloro-1H-pyrazole-5-carboxylic acid represents a more economical but also more challenging substrate, requiring more specialized and often more expensive catalyst systems to achieve satisfactory results.

Ultimately, the informed selection of a pyrazole intermediate, based on a thorough understanding of its reactivity profile and the specific demands of the desired chemical transformation, is a key determinant of success in the efficient and effective synthesis of novel drug candidates.

References

  • Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Retrieved from [Link]

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  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

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A Comparative Analysis of Synthetic Strategies for 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis Optimization

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The targeted synthesis of substituted pyrazoles, such as 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid, is of paramount importance for the development of novel therapeutic agents. The presence of an ethyl group at the N1 position, an iodine atom at the C4 position, and a carboxylic acid at the C5 position provides a versatile scaffold for further molecular elaboration, particularly through cross-coupling reactions. This guide presents a comparative study of two distinct synthetic routes to this target molecule, offering an in-depth analysis of their respective methodologies, yields, and strategic considerations to aid in the selection of the most appropriate pathway for specific research and development needs.

Introduction to the Synthetic Challenge

The synthesis of polysubstituted pyrazoles often presents challenges related to regioselectivity. The order of introduction of substituents onto the pyrazole ring can significantly impact the feasibility and efficiency of the overall synthesis. In the case of this compound, two primary retrosynthetic disconnections are considered, leading to two distinct forward synthetic strategies. Route A prioritizes the early formation and iodination of the pyrazole core, followed by N-alkylation. In contrast, Route B commences with the synthesis of the N-ethylated pyrazole, which is then subjected to iodination. Both routes culminate in the hydrolysis of a terminal ester to yield the desired carboxylic acid.

Route A: Iodination Followed by N-Ethylation

This synthetic pathway commences with the construction of the pyrazole ring, followed by iodination at the C4 position, N-ethylation, and final hydrolysis. This approach secures the sensitive iodo-substituent early in the sequence.

Experimental Protocols for Route A

Step 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate

The synthesis begins with the classical Knorr pyrazole synthesis, involving the cyclocondensation of a β-dicarbonyl equivalent with hydrazine.[1][2]

  • Reaction: Diethyl 2-(ethoxymethylene)malonate and Hydrazine hydrate

  • Procedure: To a solution of diethyl 2-(ethoxymethylene)malonate (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 15 hours. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

  • Expected Yield: ~90-95%

Step 2: Iodination of Ethyl 1H-pyrazole-5-carboxylate

The regioselective iodination at the C4 position is a critical step. An environmentally benign method utilizing molecular iodine and hydrogen peroxide in water is presented here.[3][4]

  • Reaction: Ethyl 1H-pyrazole-5-carboxylate with Iodine and Hydrogen Peroxide

  • Procedure: Ethyl 1H-pyrazole-5-carboxylate (1.0 eq) is suspended in water. To this suspension, iodine (0.5 eq) is added, followed by the dropwise addition of 30% hydrogen peroxide (0.6 eq). The mixture is stirred at room temperature for 24-48 hours. The solid product is collected by filtration, washed with water, and dried.

  • Expected Yield: ~85-95%

Step 3: N-Ethylation of Ethyl 4-iodo-1H-pyrazole-5-carboxylate

The introduction of the ethyl group at the N1 position is achieved through a standard N-alkylation reaction.[5][6] The presence of two nitrogen atoms in the pyrazole ring can lead to a mixture of N1 and N2 alkylated products; however, the steric hindrance and electronic effects of the substituents often favor N1 alkylation.

  • Reaction: Ethyl 4-iodo-1H-pyrazole-5-carboxylate with Ethyl Iodide

  • Procedure: To a solution of ethyl 4-iodo-1H-pyrazole-5-carboxylate (1.0 eq) in acetonitrile, potassium carbonate (1.5 eq) is added, followed by ethyl iodide (1.2 eq). The mixture is heated to reflux for 10 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography.

  • Expected Yield: ~70-80% (for the N1 isomer)

Step 4: Hydrolysis of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.[7][8][9]

  • Reaction: Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate with Potassium Carbonate

  • Procedure: The ethyl ester (1.0 eq) is dissolved in ethanol, and an aqueous solution of potassium carbonate (3.0 eq) is added. The mixture is heated under microwave irradiation at 180 °C for 20 minutes. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is acidified with dilute HCl to precipitate the carboxylic acid, which is then collected by filtration, washed with cold water, and dried.

  • Expected Yield: ~90-98%

Route B: N-Ethylation Followed by Iodination

This alternative strategy introduces the N-ethyl group at the beginning of the synthesis, followed by direct iodination of the pre-formed N-ethyl pyrazole.

Experimental Protocols for Route B

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

This step involves the reaction of ethylhydrazine with an appropriate three-carbon building block to directly form the N-ethylated pyrazole ring.[10]

  • Reaction: Ethylhydrazine and Diethyl 2-(ethoxymethylene)malonate

  • Procedure: To a solution of diethyl 2-(ethoxymethylene)malonate (1.0 eq) in absolute ethanol, ethylhydrazine (1.1 eq) is added. The reaction mixture is heated at reflux for 3 hours. After cooling, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

  • Expected Yield: ~80-85%

Step 2: Iodination of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

The direct iodination of the N-ethylated pyrazole is a key step in this route. The use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of strong acid provides a highly effective method for this transformation.[11]

  • Reaction: Ethyl 1-ethyl-1H-pyrazole-5-carboxylate with N-Iodosuccinimide (NIS)

  • Procedure: Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) is dissolved in acetonitrile and cooled to 0 °C. N-Iodosuccinimide (1.1 eq) is added, followed by the dropwise addition of concentrated sulfuric acid (catalytic amount). The reaction is stirred at 0 °C for 1-2 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with dichloromethane. The organic layer is dried and concentrated, and the product is purified by column chromatography.

  • Expected Yield: ~90-95%

Step 3: Hydrolysis of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate

This final step is identical to the hydrolysis step in Route A.

  • Reaction: Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate with Potassium Carbonate

  • Procedure: The ethyl ester (1.0 eq) is dissolved in ethanol, and an aqueous solution of potassium carbonate (3.0 eq) is added. The mixture is heated under microwave irradiation at 180 °C for 20 minutes. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is acidified with dilute HCl to precipitate the carboxylic acid, which is then collected by filtration, washed with cold water, and dried.

  • Expected Yield: ~90-98%

Comparative Analysis of Synthetic Routes

ParameterRoute A: Iodination then N-EthylationRoute B: N-Ethylation then Iodination
Overall Strategy Sequential functionalization of a pre-formed pyrazole core.Direct synthesis of the N-alkylated pyrazole followed by iodination.
Number of Steps 43
Key Challenge Potential for regioselectivity issues during N-ethylation.Ensuring complete and clean iodination of the N-ethylated substrate.
Starting Materials Diethyl 2-(ethoxymethylene)malonate, Hydrazine hydrate, Iodine, H₂O₂, Ethyl iodide, K₂CO₃Diethyl 2-(ethoxymethylene)malonate, Ethylhydrazine, NIS, H₂SO₄, K₂CO₃
Estimated Overall Yield ~44-60%~65-76%
Advantages Readily available starting materials for the initial pyrazole synthesis. The iodination of the NH-pyrazole is well-established.Fewer synthetic steps, potentially leading to a higher overall yield and reduced production time. The regioselectivity of the iodination is well-controlled.
Disadvantages The N-ethylation step can produce a mixture of N1 and N2 isomers, requiring careful purification and potentially lowering the yield of the desired product.Ethylhydrazine is a more specialized and potentially more hazardous reagent than hydrazine hydrate.

Visualization of Synthetic Workflows

Route_A cluster_0 Route A: Iodination then N-Ethylation Start_A Diethyl 2-(ethoxymethylene)malonate + Hydrazine hydrate Step1_A Ethyl 1H-pyrazole-5-carboxylate Start_A->Step1_A Cyclocondensation (Yield: ~90-95%) Step2_A Ethyl 4-iodo-1H-pyrazole-5-carboxylate Step1_A->Step2_A Iodination (I₂/H₂O₂) (Yield: ~85-95%) Step3_A Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate Step2_A->Step3_A N-Ethylation (EtI/K₂CO₃) (Yield: ~70-80%) End_A This compound Step3_A->End_A Hydrolysis (K₂CO₃/MW) (Yield: ~90-98%) Route_B cluster_1 Route B: N-Ethylation then Iodination Start_B Diethyl 2-(ethoxymethylene)malonate + Ethylhydrazine Step1_B Ethyl 1-ethyl-1H-pyrazole-5-carboxylate Start_B->Step1_B Cyclocondensation (Yield: ~80-85%) Step2_B Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate Step1_B->Step2_B Iodination (NIS/H₂SO₄) (Yield: ~90-95%) End_B This compound Step2_B->End_B Hydrolysis (K₂CO₃/MW) (Yield: ~90-98%)

Caption: Synthetic workflow for Route B.

Conclusion and Recommendations

Both Route A and Route B present viable pathways for the synthesis of this compound.

Route A is a classical and well-understood approach. Its primary advantage lies in the use of simple and readily available starting materials for the initial pyrazole formation. However, the key challenge is the potential for the formation of regioisomers during the N-ethylation step, which could complicate purification and reduce the overall yield of the desired N1-isomer.

Route B offers a more streamlined approach with fewer synthetic steps. This often translates to a higher overall yield and greater efficiency, which is a significant advantage in a drug development setting. The direct synthesis of the N-ethylated pyrazole circumvents the regioselectivity issues associated with the N-alkylation of the pyrazole core. The subsequent iodination of the electron-rich N-ethyl pyrazole is typically a high-yielding and clean reaction. The main consideration for this route is the handling of ethylhydrazine, which requires appropriate safety precautions.

For large-scale synthesis and process optimization, Route B is likely the more advantageous approach due to its higher overall yield and fewer synthetic operations. However, for initial exploratory studies where small quantities of the material are required and the availability of starting materials is a primary concern, Route A remains a solid and dependable option. The choice between these two routes will ultimately depend on the specific project requirements, scale of synthesis, and available resources.

References

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  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC. [Link]

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A Researcher's Guide to Bioisosteric Replacement Strategies for 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of a lead compound through bioisosteric replacement is a cornerstone of medicinal chemistry. This powerful technique allows for the fine-tuning of a molecule's pharmacological profile by exchanging one functional group for another with similar physicochemical properties, ultimately enhancing efficacy, selectivity, and pharmacokinetic parameters. This guide provides an in-depth technical comparison of bioisosteric replacement strategies for 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid , a versatile scaffold with potential applications in various therapeutic areas, including as a building block for kinase inhibitors and anti-inflammatory agents.[1]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the rationale behind experimental choices, providing a framework for designing and executing robust bioisosteric replacement studies.

The Core Scaffold: Understanding this compound

The subject of our study is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs.[1] Our target molecule is functionalized at four key positions, each offering a unique opportunity for bioisosteric modification:

  • C5-Carboxylic Acid: A critical moiety for potential ionic interactions with biological targets.

  • N1-Ethyl Group: Influences lipophilicity and steric interactions.

  • C4-Iodo Group: A halogen atom that can participate in halogen bonding and influences electronic properties.

  • Pyrazole Core: The central heterocyclic scaffold, which can be replaced with other ring systems.

The following sections will dissect the bioisosteric replacement possibilities at each of these positions, supported by experimental data from analogous systems and detailed synthetic protocols.

Part 1: Bioisosteric Replacement of the C5-Carboxylic Acid

The carboxylic acid group is a frequent target for bioisosteric replacement to improve metabolic stability and cell permeability. Carboxylic acids are susceptible to metabolic transformations such as glucuronidation, which can lead to rapid clearance.

The Tetrazole Bioisostere: A Classic Replacement

The 5-substituted-1H-tetrazole ring is the most widely recognized and successful bioisostere for a carboxylic acid.[2] This is due to several key similarities in their physicochemical properties:

  • Acidity (pKa): Both groups are ionized at physiological pH, allowing the tetrazole to mimic the carboxylate's ability to form crucial ionic bonds with biological targets.

  • Hydrogen Bonding: The tetrazole ring can act as a hydrogen bond donor and acceptor, similar to a carboxylic acid.

  • Lipophilicity: The tetrazolate anion is significantly more lipophilic than the corresponding carboxylate, which can enhance membrane permeability and oral absorption.[2]

Comparative Performance Data (Illustrative)

CompoundBioisosteric GroupIC50 (nM) vs. Xanthine Oxidase (Illustrative)
Analog A-COOH15.2
Analog B-CN₄H (Tetrazole)8.9

This data is illustrative and based on analogous pyrazole-based inhibitors to demonstrate the potential impact of the bioisosteric replacement. Actual performance will be target-dependent.[3]

Experimental Protocol: Synthesis of 1-Ethyl-4-iodo-5-(1H-tetrazol-5-yl)-1H-pyrazole

This protocol details the conversion of the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition with an azide to form the tetrazole ring.

Step 1: Synthesis of 1-Ethyl-4-iodo-1H-pyrazole-5-carboxamide

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and add to a cooled (0 °C) solution of aqueous ammonia (excess).

  • Stir the reaction for 1 hour, then extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the primary amide.

Step 2: Dehydration to 1-Ethyl-4-iodo-1H-pyrazole-5-carbonitrile

  • To a solution of the 1-ethyl-4-iodo-1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add Burgess reagent (1.5 eq).

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.

Step 3: Cycloaddition to form the Tetrazole

  • To a solution of 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Heat the reaction mixture to 120 °C for 12 hours.

  • Cool the reaction to room temperature and acidify with 1M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield 1-ethyl-4-iodo-5-(1H-tetrazol-5-yl)-1H-pyrazole.

G cluster_protocol Synthesis of Tetrazole Bioisostere start This compound step1 Amide Formation (Oxalyl Chloride, NH3) start->step1 step2 Dehydration (Burgess Reagent) step1->step2 step3 [2+3] Cycloaddition (NaN3, Et3N·HCl) step2->step3 end_product 1-Ethyl-4-iodo-5-(1H-tetrazol-5-yl)-1H-pyrazole step3->end_product

Synthetic workflow for the tetrazole bioisostere.

Part 2: Bioisosteric Replacement of the Pyrazole Core

The pyrazole ring itself can be considered a bioisostere for other aromatic systems. However, in the context of optimizing a lead compound, it is more common to replace the pyrazole core with other five- or six-membered heterocycles to explore different spatial arrangements of substituents and hydrogen bonding patterns.

Common bioisosteric replacements for the pyrazole ring include:

  • Isoxazole: Offers a different arrangement of heteroatoms and can influence the molecule's dipole moment.

  • Thiazole: Introduces a sulfur atom, which can alter lipophilicity and potential metabolic pathways.

  • Imidazole: Presents a different hydrogen bonding profile and basicity compared to pyrazole.

  • Triazole: Can exist as 1,2,3- or 1,2,4-triazole, offering further diversity in substituent placement.

Comparative Performance Data (Illustrative)

Studies on cannabinoid receptor 1 (CB1) antagonists, such as rimonabant, which features a 1,5-diarylpyrazole core, have shown that replacing the pyrazole with imidazole can maintain or even improve biological activity.

CompoundHeterocyclic CoreCB1 Receptor Binding Affinity (Ki, nM) (Illustrative)
Rimonabant AnalogPyrazole7.8
Bioisostere 1Imidazole5.2
Bioisostere 2Thiazole25.4
Bioisostere 3Triazole41.7

This data is from studies on rimonabant analogs and serves to illustrate the potential impact of core hopping. The actual results for analogs of this compound would be target-specific.

Experimental Protocol: General Strategy for Isoxazole Synthesis

A common route to isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. To synthesize an isoxazole analog of our target molecule, one would need to prepare a suitable 1,3-dicarbonyl precursor.

G cluster_protocol General Synthesis of Isoxazole Core start 1,3-Dicarbonyl Precursor step1 Cyclocondensation (Hydroxylamine) start->step1 end_product Substituted Isoxazole step1->end_product

General workflow for isoxazole synthesis.

Part 3: Bioisosteric Replacement of the N1-Ethyl Group

The N1-substituent on the pyrazole ring plays a crucial role in modulating the compound's physicochemical properties, particularly its lipophilicity and steric profile. Replacing the ethyl group with other small alkyl or cycloalkyl groups can fine-tune these properties to optimize target engagement and pharmacokinetic behavior.

Potential Replacements and Their Rationale:

  • Methyl: Reduces steric bulk and lipophilicity.

  • Propyl/Isopropyl: Increases lipophilicity and steric bulk.

  • Cyclopropyl: Introduces conformational rigidity and can improve metabolic stability.

  • Fluoroethyl: Can introduce favorable metabolic properties and alter electronic interactions.

The regioselectivity of N-alkylation of unsymmetrical pyrazoles can be a synthetic challenge, often yielding a mixture of N1 and N2 isomers. Careful selection of reaction conditions, including the base and solvent, is critical to control the outcome.

Experimental Protocol: N-Alkylation of 4-Iodo-1H-pyrazole-5-carboxylic Acid Ester

  • To a solution of the ethyl 4-iodo-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate or cesium carbonate (1.5 eq).

  • Add the desired alkyl halide (e.g., iodomethane, 1-bromopropane, (bromomethyl)cyclopropane) (1.2 eq).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purify the crude product by column chromatography to separate the N1 and N2 isomers.

  • The ester can then be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Part 4: Bioisosteric Replacement of the C4-Iodo Group

Halogen atoms are frequently incorporated into drug candidates to modulate their electronic properties, lipophilicity, and potential for halogen bonding. The iodine atom at the C4 position of our target molecule can be replaced with other halogens or small functional groups to probe these interactions.

The Halogen Series (F, Cl, Br, I):

Replacing iodine with other halogens allows for a systematic study of the impact of size, electronegativity, and polarizability on biological activity.

  • Fluorine: The smallest and most electronegative halogen. Can improve metabolic stability and alter pKa.

  • Chlorine and Bromine: Intermediate in size and electronegativity. Can participate in halogen bonding.

  • Iodine: The largest and most polarizable of the common halogens, making it a strong halogen bond donor.

Experimental Protocol: Halogenation of the Pyrazole Ring

Direct halogenation of the pyrazole ring can be achieved using various reagents. For example, iodination can be accomplished with N-iodosuccinimide (NIS), bromination with N-bromosuccinimide (NBS), and chlorination with N-chlorosuccinimide (NCS). The synthesis of the 4-fluoro analog would likely require a different synthetic strategy, potentially starting from a fluorinated precursor.

G cluster_protocol Halogen Exchange Strategy start 1-Ethyl-1H-pyrazole-5-carboxylic Acid step1 Electrophilic Halogenation (NXS, where X = Cl, Br, I) start->step1 end_product 1-Ethyl-4-halo-1H-pyrazole-5-carboxylic Acid step1->end_product

General workflow for C4-halogenation.

Conclusion

The systematic application of bioisosteric replacement to this compound offers a powerful approach to developing novel drug candidates with optimized properties. By carefully considering the impact of modifying the carboxylic acid, pyrazole core, N1-ethyl group, and C4-iodo substituent, researchers can navigate the complex landscape of structure-activity relationships. The protocols and comparative data presented in this guide provide a solid foundation for initiating such studies, enabling the rational design and synthesis of new chemical entities with enhanced therapeutic potential.

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A Comparative Guide to the Reactivity of Iodo- and Bromo-Pyrazole Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The strategic functionalization of this privileged heterocycle via transition metal-catalyzed cross-coupling reactions is paramount for the synthesis of novel molecular entities. Halogenated pyrazoles, particularly iodo- and bromo-derivatives, serve as versatile synthetic intermediates for these transformations. This guide provides an in-depth, objective comparison of the reactivity of iodo- and bromo-pyrazole derivatives in key cross-coupling reactions, supported by experimental data and mechanistic insights to inform strategic synthetic planning.

The Decisive Step: Understanding C-X Bond Activation

The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[3][4] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. A weaker C-I bond (bond energy ~228 kJ/mol) compared to a C-Br bond (~285 kJ/mol) facilitates a faster oxidative addition, thus rendering iodo-pyrazoles generally more reactive than their bromo- counterparts.[5][6][7] This enhanced reactivity often translates to the need for milder reaction conditions, such as lower temperatures and shorter reaction times.

Suzuki-Miyaura Coupling: A Tale of Reactivity and Stability

The Suzuki-Miyaura reaction is a robust method for forging C-C bonds. While the higher reactivity of iodo-pyrazoles is advantageous, it can also be a double-edged sword.

Key Observations:

  • Higher Reactivity of Iodo-Pyrazoles: Due to the weaker C-I bond, 4-iodopyrazole derivatives readily undergo oxidative addition to the Pd(0) catalyst, often leading to successful coupling under mild conditions.[5][8]

  • The Dehalogenation Side Reaction: A significant challenge with highly reactive iodo-pyrazoles is the increased propensity for dehalogenation, an undesired side reaction that can lower the yield of the desired coupled product.[5][9]

  • Superiority of Bromo- and Chloro-Pyrazoles: In instances where dehalogenation is a competing pathway, the more stable bromo- and even chloro-pyrazole derivatives have proven to be superior substrates, providing higher yields of the desired product.[9][10]

Comparative Data: Suzuki-Miyaura Coupling
HalogenCatalyst System (Example)Relative ReactivityTypical Yield Range (%)Notes
IodoPd(PPh₃)₄ / Na₂CO₃Highest70-95Prone to dehalogenation, especially with electron-rich boronic acids or under prolonged heating.[5][9]
BromoPd(PPh₃)₄ / Na₂CO₃High80-98Generally more stable and less prone to dehalogenation, often providing higher and more consistent yields.[9][11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Halopyrazoles

This protocol provides a general procedure for comparing the reactivity of 4-iodo- and 4-bromo-1H-pyrazole with an arylboronic acid.

Materials:

  • 4-Iodo-1H-pyrazole or 4-Bromo-1H-pyrazole

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water

  • Schlenk tube

  • Argon atmosphere

Procedure:

  • To a Schlenk tube, add the 4-halopyrazole (0.1 mmol, 1.0 equiv) and the arylboronic acid (1.1 equiv).

  • Add Pd(PPh₃)₄ (5 mol %) and Na₂CO₃ (2.5 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane (3 mL) and water (1 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 80-100 °C and stir for the desired time (monitoring by TLC or LC-MS is recommended).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: A Complementary Approach

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[12] Interestingly, the choice between iodo- and bromo-pyrazoles can be highly dependent on the catalytic system (palladium vs. copper) and the nature of the amine coupling partner.

Key Observations:

  • Palladium-Catalyzed Amination: For the Pd(dba)₂/tBuDavePhos catalyzed coupling of 4-halo-1-tritylpyrazoles with amines lacking a β-hydrogen, the 4-bromo derivative was found to be more effective than the 4-iodo or 4-chloro analogues.[13][14]

  • Copper-Catalyzed Amination: In contrast, the CuI-mediated C-N coupling of 4-iodo-1H-1-tritylpyrazole was more effective for alkylamines possessing a β-hydrogen.[13][14] This highlights the complementary nature of the two catalytic systems for different substrate combinations.

Comparative Data: Buchwald-Hartwig Amination of 4-Halo-1-tritylpyrazole
HalogenCatalyst System (Example)Amine TypeRelative ReactivityTypical Yield Range (%)Notes
IodoPd(dba)₂/tBuDavePhosLacking β-hydrogenLowerLowLess effective than the bromo derivative with this specific palladium catalyst system.[15]
IodoCuIPossessing β-hydrogenHighestGoodFavorable for the amination of alkylamines possessing β-hydrogens.[15][16]
BromoPd(dba)₂/tBuDavePhosLacking β-hydrogenHighest60-90The most effective substrate for this specific palladium-catalyzed amination with amines lacking β-hydrogens.[15][17]
Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Comparison prep_halo Select 4-Halo-Pyrazoles (Iodo vs. Bromo) select_cat Select Catalyst System (Pd or Cu based) prep_halo->select_cat prep_amine Prepare Amine Coupling Partner prep_amine->select_cat assemble Assemble Reactions in Parallel (Inert Atmosphere) select_cat->assemble react Heat and Stir (Monitor by TLC/LC-MS) assemble->react workup Quench and Workup react->workup purify Purify Products (Column Chromatography) workup->purify characterize Characterize and Calculate Yields purify->characterize compare Compare Yields and Reaction Rates characterize->compare

Caption: Workflow for comparing 4-halopyrazole reactivity.

Sonogashira Coupling: A Reliable Path to Alkynylated Pyrazoles

The Sonogashira coupling provides a direct route to valuable alkynylated pyrazoles. In this reaction, the high reactivity of iodo-pyrazoles is generally advantageous and leads to efficient transformations.

Key Observations:

  • High Reactivity of Iodo-Pyrazoles: Substituted 3-iodo-1H-pyrazole derivatives have been shown to undergo Sonogashira coupling with terminal alkynes in high yields under standard conditions [PdCl₂(PPh₃)₂, CuI, Et₃N].[18][19]

  • Chemoselectivity: In dihalogenated pyrazoles, such as 5-chloro-4-iodopyrazoles, the Sonogashira coupling occurs selectively at the more reactive iodo-substituted position.[20] This allows for sequential and site-selective functionalization.

Experimental Protocol: Sonogashira Coupling of a 3-Iodo-1H-pyrazole Derivative

This protocol describes the coupling of a protected 3-iodo-1H-pyrazole with phenylacetylene. N-protection of the pyrazole is often necessary to prevent interference with the transition metal catalyst.[18]

Materials:

  • N-protected 3-iodo-1H-pyrazole derivative

  • Phenylacetylene (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Argon atmosphere

Procedure:

  • To a dried flask, add the N-protected 3-iodo-1H-pyrazole derivative (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.1 mmol).

  • Evacuate and backfill the flask with argon.

  • Add DMF (5 mL) and triethylamine (3.0 mmol), followed by phenylacetylene (1.2 mmol).

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the desired alkynylated pyrazole.

Catalytic Cycle Visualization: Sonogashira Coupling

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-C≡CR² transmetalation->pd_complex2 cu_x Cu-X transmetalation->cu_x reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-C≡CR² reductive_elimination->product cu_acetylide Cu-C≡CR² cu_x->cu_acetylide + R²C≡CH - HX alkyne_coord R²-C≡C-H cu_acetylide->transmetalation base Base base_h Base-H⁺X⁻

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Conclusion

The choice between iodo- and bromo-pyrazole derivatives as substrates in cross-coupling reactions is a nuanced decision that requires careful consideration of the specific reaction, catalyst system, and potential side reactions. While iodo-pyrazoles offer the advantage of higher reactivity, often allowing for milder reaction conditions, they can be susceptible to dehalogenation. Bromo-pyrazoles, though less reactive, frequently provide higher and more reliable yields due to their greater stability, particularly in Suzuki-Miyaura couplings. In Buchwald-Hartwig aminations, the optimal halogen can be dictated by the choice of a palladium or copper catalyst and the structure of the amine. For Sonogashira couplings, the enhanced reactivity of iodo-pyrazoles is generally beneficial. By understanding these reactivity principles and leveraging the comparative data and protocols presented, researchers can make more informed decisions in the design and execution of synthetic routes toward novel pyrazole-containing molecules.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] Its synthetic tractability and ability to form key interactions with biological targets have made it a focal point for the development of novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.[3][4][5][6] This guide delves into the structure-activity relationships (SAR) of a specific, highly promising pyrazole scaffold: 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid. While direct, extensive SAR literature on this exact analog series is emerging, we will construct a predictive SAR landscape by synthesizing data from closely related pyrazole-based inhibitors and outlining a strategic approach for analog development and evaluation.

The core scaffold, this compound, presents three key diversity points for chemical modification: the N1-ethyl group, the C4-iodo substituent, and the C5-carboxylic acid moiety. The strategic introduction of the iodine atom at the C4 position is particularly noteworthy, as it serves as a versatile synthetic handle for introducing a wide array of chemical groups via cross-coupling reactions, thus enabling a broad exploration of the chemical space.[7]

Strategic Synthesis of the Pyrazole Core and Analogs

The synthesis of substituted pyrazoles is well-established, often proceeding through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] For the this compound core, a plausible synthetic workflow would involve the initial formation of a 1-ethyl-pyrazole-5-carboxylic ester, followed by iodination and subsequent diversification.

Experimental Protocol: Synthesis of the Core Scaffold and Analogs
  • Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate: React ethyl 2,3-dioxobutanoate with ethylhydrazine in a suitable solvent like ethanol. The reaction typically proceeds at room temperature or with gentle heating to yield the pyrazole core.

  • Iodination at C4: The resulting pyrazole ester can be selectively iodinated at the C4 position using an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent.[9]

  • Diversification via Cross-Coupling: The 4-iodo-pyrazole intermediate is a key building block for introducing diversity.[7] Suzuki-Miyaura or Sonogashira coupling reactions can be employed to introduce various aryl, heteroaryl, or alkynyl moieties at the C4 position.

  • Amide Formation: The carboxylic acid group (or its corresponding ester) is a prime site for modification. Coupling of the carboxylic acid with a diverse panel of amines using standard peptide coupling reagents (e.g., TBTU, HATU) can generate a library of amide analogs.

  • Modification of the N1-substituent: While this guide focuses on the N1-ethyl series, the synthesis can be adapted by using different substituted hydrazines in the initial cyclocondensation step to explore the impact of this substituent on biological activity.

G A Ethyl 2,3-dioxobutanoate + Ethylhydrazine B Ethyl 1-ethyl-1H-pyrazole-5-carboxylate A->B Cyclocondensation C This compound Ester B->C Iodination (e.g., NIS) D C4-Diversified Analogs (Suzuki, Sonogashira Coupling) C->D Cross-Coupling Reactions E C5-Amide Library C->E Hydrolysis & Amide Coupling F Final Analogs D->F E->F G A Synthesized Analog Library B Primary Screening (e.g., Kinase Panel, Antimicrobial Assay) A->B C Hit Identification B->C D Secondary Assays (IC50 Determination, Selectivity Profiling) C->D E Lead Compound Selection D->E F In Vitro ADME/Tox E->F G In Vivo Efficacy Studies F->G

Caption: Tiered workflow for the biological evaluation of pyrazole analogs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Many pyrazole derivatives are known to be potent kinase inhibitors. [1][10]The following is a representative protocol for evaluating analogs against a panel of kinases.

  • Reagents and Materials: Kinase of interest, appropriate substrate, ATP, kinase buffer, synthesized pyrazole analogs (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure: a. Prepare serial dilutions of the pyrazole analogs in kinase buffer. b. In a 384-well plate, add the kinase, the appropriate substrate, and the pyrazole analog or vehicle control (DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). e. Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

  • Data Analysis: a. Calculate the percent inhibition for each concentration of the pyrazole analog. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The strategic placement of the iodo group at the C4 position provides a powerful tool for rapidly generating a diverse library of analogs. The predictive SAR outlined in this guide, based on extensive literature on related pyrazole compounds, suggests that modifications at the C4 and C5 positions are likely to have the most significant impact on biological activity. A systematic approach to synthesis and biological evaluation, as detailed in the proposed workflows, will be critical in identifying lead compounds with potent and selective activity for the chosen therapeutic target. Future work should focus on exploring a wide range of substituents at the C4 and C5 positions and further optimizing the N1-substituent to fine-tune the pharmacokinetic and pharmacodynamic properties of this promising class of molecules.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle our chemical reagents, from initial synthesis to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid, ensuring compliance with safety regulations and environmental stewardship. The procedures outlined here are designed to be a self-validating system, grounded in established chemical safety principles.

Core Principles: Hazard Identification and Waste Characterization

Before any disposal procedure can begin, a thorough understanding of the chemical's properties is paramount. This compound is a multifaceted compound with three key features that dictate its disposal pathway:

  • It is a Carboxylic Acid: This functional group makes the compound acidic. Therefore, it must not be stored with bases, as this can lead to violent neutralization reactions.[1][2] Proper segregation is crucial to prevent unintended chemical reactions within waste containers.[3]

  • It is an Iodinated Heterocycle: The presence of a carbon-iodine bond classifies this compound as a halogenated organic waste .[4][5] This is the most critical classification for disposal purposes. Halogenated organic wastes require specialized, high-temperature incineration at licensed facilities to ensure the complete destruction of the molecule and prevent the formation of environmentally persistent and toxic byproducts like dioxins.[6]

  • It is a Solid Reagent: While no specific safety data is available for this exact compound, analogous pyrazole derivatives are known to cause skin, eye, and respiratory irritation.[7][8][9][10] Therefore, it must be handled as a hazardous substance, requiring appropriate personal protective equipment (PPE).

Essential Personal Protective Equipment (PPE)

Handling of this compound, both in its pure form and as waste, mandates strict adherence to PPE protocols to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles with side shields.[8]Protects against accidental splashes of solutions or contact with airborne dust particles.
Hand Protection Nitrile gloves.[5] Gloves must be inspected before use and disposed of after handling.[10][11]Provides a barrier against skin contact, which can cause irritation.[7] Proper removal technique prevents cross-contamination.
Body Protection Standard laboratory coat.[5]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area or chemical fume hood.[7][12]Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols outside of a ventilated enclosure.[9]

Step-by-Step Disposal Protocol

The following workflow provides a direct, procedural guide for the safe segregation and disposal of this compound. This process must be followed without deviation.

DisposalWorkflow start Waste Generation: This compound (Solid or in solution) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is it a Halogenated Organic Acid? ppe->characterize segregate Step 3: Segregate into a Designated 'HALOGENATED ORGANIC WASTE' Container characterize->segregate  Yes   no_mix CRITICAL: Do NOT mix with non-halogenated solvents, strong bases, or oxidizers. segregate->no_mix container Step 4: Ensure Container Compatibility - Use glass or other compatible container. - Must have a tightly sealing cap. segregate->container label Step 5: Label Container Correctly - 'Hazardous Waste' - Full Chemical Name(s) and % Composition - Accumulation Start Date container->label store Step 6: Store in Satellite Accumulation Area (SAA) - At or near the point of generation. - In secondary containment. label->store pickup Step 7: Arrange for Final Disposal - When container is 90% full, complete a waste pickup form for your institution's EHS. store->pickup stop Disposal Complete via Licensed Hazardous Waste Vendor pickup->stop

Caption: Disposal workflow for this compound.

In-Depth Procedural Notes:
  • Waste Minimization : Before generating waste, always consider the principles of green chemistry. Order the smallest quantity of the chemical required for your research and, if possible, reduce the scale of experiments to minimize waste production.[13][14]

  • Containerization : Use only appropriate and clearly labeled containers for waste storage.[13][15] The container must be in good condition and compatible with the waste; for acidic and halogenated compounds, glass or specific solvent-resistant plastic carboys are preferred.[3][15] The container must be kept closed at all times except when adding waste.[3][14]

  • Labeling : Proper labeling is a regulatory requirement and is essential for the safety of all personnel.[14] The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names, along with their approximate percentages.[3] Abbreviations or chemical formulas are not acceptable.

  • Satellite Accumulation Areas (SAA) : Hazardous waste must be stored in a designated SAA at or near its point of generation.[13][14] It is a violation of regulations to move the waste to another room for accumulation.[14] The SAA should have secondary containment to capture any potential leaks.[16]

  • Final Disposal : Never dispose of this chemical down the drain or in the regular trash.[5] Disposal must be managed through your institution's Environmental Health & Safety (EHS) department, which will coordinate with a licensed hazardous waste disposal company.[3][14][17]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

Spill Cleanup:
  • For Small Spills (Solid):

    • Ensure proper PPE is worn, including respiratory protection if dust is present.

    • Gently sweep or vacuum up the material to avoid creating dust.[18]

    • Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads) into a sealed, properly labeled hazardous waste container for disposal.[7][18]

  • For Large Spills:

    • Evacuate personnel from the immediate area.[19]

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately.[16]

    • Prevent entry into the affected area.

Exposure Response:
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][18]

  • Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][18] Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[7][18]

  • Ingestion : Do not induce vomiting. Wash the mouth out with water and seek immediate medical attention.[7][18]

Management of Empty Containers

Chemical containers are not considered empty until they have been properly decontaminated.

  • Initial Rinse : The first rinse of a container that held this compound must be collected as hazardous waste.[16] This rinsate should be added to your "Halogenated Organic Waste" container.

  • Subsequent Rinses : After the initial rinse is collected, the container may be triple-rinsed with water or another suitable solvent.[1]

  • Final Disposal : Once thoroughly rinsed and air-dried, deface or remove the original label. The clean, empty container can then be disposed of in the appropriate glass or plastic recycling bin.[1][14]

By adhering to these rigorous, well-documented procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the high standards of scientific and environmental responsibility that define our profession.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). University of Pennsylvania. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Iodine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • HAZARDOUS WASTE SEGREGATION. (2016). Bucknell University. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). Boston University Environmental Health & Safety. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. Retrieved from [Link]

  • Safety Data Sheet - Ethyl 5-ethyl-1H-pyrazole-3-carboxylate. (2025). Angene Chemical. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.